molecular formula C12H17NO2 B067289 4-(3-Methoxyphenyl)piperidin-4-ol CAS No. 180161-15-3

4-(3-Methoxyphenyl)piperidin-4-ol

Cat. No.: B067289
CAS No.: 180161-15-3
M. Wt: 207.27 g/mol
InChI Key: ACKHHBDZZHPXKZ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKHHBDZZHPXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360223
Record name 4-(3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-15-3
Record name 4-(3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(3-Methoxyphenyl)piperidin-4-ol, a member of the 4-aryl-4-hydroxypiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the piperidine scaffold being a prevalent feature in many pharmaceutical agents. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the title compound, alongside a discussion of the known biological activities of its structural analogs.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 3-methoxyphenyl group. These functional groups are key pharmacophoric features that influence its biological activity.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 180161-15-3PubChem[1]
Molecular Formula C₁₂H₁₇NO₂PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
Canonical SMILES COC1=CC=CC(=C1)C2(CCNCC2)OPubChem[1]
InChI Key ACKHHBDZZHPXKZ-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 207.125928785 DaPubChem[1]
Melting Point Not available. (A related compound, 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine, has a reported melting point of 138-141 °C)[2]. Another related compound, 4-(4-Chlorophenyl)piperidin-4-ol, has a melting point of 137-140 °C[3].
Boiling Point Not available. (Predicted for a related compound, 4-(4-Chlorophenyl)piperidin-4-ol: 344.5±42.0 °C)[3].
pKa Not available. (Predicted for a related compound, 4-(4-Chlorophenyl)piperidin-4-ol: 13.92±0.20)[3].
Solubility Not available. (The parent compound, piperidin-4-ol, is soluble in water)[4].

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the addition of an organometallic reagent to a suitably protected 4-piperidone derivative. A general and robust method involves a Grignard reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative method based on standard organic synthesis procedures for analogous compounds.

Materials:

  • 1-Bromo-3-methoxybenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine.

  • Add a small volume of a solution of 1-bromo-3-methoxybenzene in anhydrous THF to the flask.

  • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 1-bromo-3-methoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the 3-methoxyphenylmagnesium bromide.

Step 2: Grignard Reaction with N-Boc-4-piperidone

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Intermediate

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(3-methoxyphenyl)piperidin-4-ol.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the purified N-Boc-4-(3-methoxyphenyl)piperidin-4-ol in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Diagram: Synthetic Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection cluster_3 Purification & Characterization A 1-Bromo-3-methoxybenzene + Mg B 3-Methoxyphenylmagnesium bromide A->B Anhydrous THF D N-Boc-4-(3-methoxyphenyl)piperidin-4-ol (crude) B->D C N-Boc-4-piperidone C->D E Final Product: This compound D->E TFA, DCM F Purification E->F G Spectroscopic Analysis F->G G General Analytical Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation Data_Analysis Data Analysis and Reporting Structure_Confirmation->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report G Potential Biological Interactions of 4-Aryl-4-Hydroxypiperidines cluster_targets Potential Biological Targets cluster_outcomes Potential Pharmacological Effects Compound This compound (and related analogs) IonChannels Voltage-gated Na⁺/Ca²⁺ Channels Compound->IonChannels GPCRs G-Protein Coupled Receptors (e.g., Opioid, mGluR5, Dopamine) Compound->GPCRs Enzymes Various Enzymes Compound->Enzymes Neuroprotection Neuroprotection IonChannels->Neuroprotection Anticonvulsant Anticonvulsant Activity IonChannels->Anticonvulsant Analgesia Analgesia GPCRs->Analgesia CNS_Modulation CNS Modulation GPCRs->CNS_Modulation Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial

References

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 4-(3-Methoxyphenyl)piperidin-4-ol. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and an in-depth interpretation of the expected analytical data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly within the realm of medicinal chemistry and drug discovery.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved therapeutic agents and clinical candidates. Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them ideal building blocks for targeting a variety of biological receptors and enzymes. The introduction of a substituted aryl group, such as a methoxyphenyl moiety, can significantly influence the pharmacological properties of the parent piperidine, including its receptor affinity, selectivity, and pharmacokinetic profile.

The title compound, this compound, is a novel tertiary alcohol derivative of piperidine. Its structural elucidation is a critical step in understanding its potential as a lead compound or intermediate in drug development. This guide provides a systematic approach to its synthesis and characterization.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from 3-bromoanisole with a suitable piperidone derivative. Given the desired N-unsubstituted piperidine ring, a commercially available N-protected 4-piperidone, such as N-benzyl-4-piperidone, would be an appropriate starting material. The benzyl protecting group can be subsequently removed via hydrogenolysis.

An alternative approach involves the use of an organolithium reagent, which can offer advantages in terms of reactivity and yield. The reaction of 3-methoxyphenyllithium with N-benzyl-4-piperidone would also be expected to yield the desired N-protected intermediate.

A detailed experimental protocol for the synthesis of a closely related compound, 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine, has been reported and can be adapted for the synthesis of the title compound[1].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Debenzylation to Yield this compound

  • Dissolve the purified N-benzyl-4-(3-methoxyphenyl)piperidin-4-ol in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

3.1.1. Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H (H-5')
~7.05-7.15m2HAr-H (H-2', H-6')
~6.80dd1HAr-H (H-4')
~3.80s3H-OCH₃
~3.00-3.20m2HPiperidine-H (H-2eq, H-6eq)
~2.70-2.90m2HPiperidine-H (H-2ax, H-6ax)
~2.00s (broad)1H-OH
~1.80-2.00m2HPiperidine-H (H-3eq, H-5eq)
~1.60-1.80m2HPiperidine-H (H-3ax, H-5ax)
~1.50s (broad)1H-NH

3.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~160.0Ar-C (C-3')
~148.0Ar-C (C-1')
~129.5Ar-C (C-5')
~118.0Ar-C (C-6')
~113.0Ar-C (C-2')
~112.0Ar-C (C-4')
~72.0Piperidine-C (C-4)
~55.0-OCH₃
~42.0Piperidine-C (C-2, C-6)
~38.0Piperidine-C (C-3, C-5)

3.1.3. Experimental Protocol: NMR Spectroscopy

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire a standard one-pulse experiment.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

3.2.1. Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol), N-H stretch (secondary amine)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
1150StrongC-O stretch (tertiary alcohol)

3.2.2. Experimental Protocol: IR Spectroscopy

  • Ensure the sample is dry.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, for both solid and liquid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

3.3.1. Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 207 (for the molecular formula C₁₂H₁₇NO₂)

  • Key Fragmentations:

    • Loss of H₂O: m/z = 189

    • Loss of the methoxyphenyl group: m/z = 100

    • Cleavage of the piperidine ring can lead to various smaller fragments.

m/zPossible Fragment
207[M]⁺
190[M - OH]⁺
178[M - C₂H₅]⁺ (from piperidine ring)
135[M - C₅H₁₀N]⁺ (methoxyphenyl-C-OH fragment)
107[C₇H₇O]⁺ (methoxyphenyl fragment)

3.3.2. Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in the positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

Structure Elucidation Workflow

The logical flow of the structure elucidation process, from synthesis to final confirmation, is a critical aspect of chemical research. The following diagram, generated using the DOT language, illustrates this workflow.

StructureElucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Starting Materials (3-Bromoanisole, N-Benzyl-4-piperidone) Grignard Grignard Reaction Start->Grignard Intermediate N-Benzyl-4-(3-methoxyphenyl) piperidin-4-ol Grignard->Intermediate Debenzylation Hydrogenolysis Intermediate->Debenzylation Product 4-(3-Methoxyphenyl) piperidin-4-ol Debenzylation->Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Elucidated Data_Analysis->Structure_Confirmed

References

An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidin-4-ol (CAS: 180161-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this paper combines reported data with information extrapolated from closely related analogs, particularly within the 4-aryl-4-hydroxypiperidine class. All extrapolated data is clearly identified.

Physicochemical Properties

Quantitative data for this compound is summarized below. While some experimental values are not publicly available, computed properties provide valuable estimates for research and experimental design.

PropertyValueSourceNotes
Molecular Formula C₁₂H₁₇NO₂PubChem[1]-
Molecular Weight 207.27 g/mol PubChem[1]-
CAS Number 180161-15-3PubChem[1]-
IUPAC Name This compoundPubChem[1]-
Melting Point 138-141 °C (estimated)Based on 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine[2]Experimental data for the target compound is not available. This is an estimate based on a structurally similar compound.
Boiling Point Not available--
Solubility Not available-Expected to be soluble in organic solvents like methanol and chloroform.[3][4]
pKa 13.92 ± 0.20 (predicted)ChemicalBook[5]Prediction for the structurally similar 4-(4-chlorophenyl)piperidin-4-ol.
LogP 1.344 (predicted)Cheméo[6]Prediction for the structurally similar 4-benzyl-4-hydroxypiperidine.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible route can be derived from methods used for structurally similar 4-aryl-4-hydroxypiperidines.[2][7] The most common approach involves the Grignard reaction.

Proposed Synthesis Workflow: Grignard Reaction

This proposed synthesis involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with a suitable piperidin-4-one derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps 3-Bromoanisole 3-Bromoanisole Grignard_Formation 1. Grignard Reagent Formation 3-Bromoanisole->Grignard_Formation Magnesium_Turnings Magnesium_Turnings Magnesium_Turnings->Grignard_Formation N-protected_Piperidin-4-one N-protected_Piperidin-4-one Grignard_Reaction 2. Grignard Reaction N-protected_Piperidin-4-one->Grignard_Reaction 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenylmagnesium_bromide Grignard_Formation->3-Methoxyphenylmagnesium_bromide in dry ether Protected_Product Protected_Product Grignard_Reaction->Protected_Product in dry ether, then acidic workup Deprotection 3. Deprotection (if necessary) Final_Product This compound Deprotection->Final_Product e.g., H₂/Pd for Benzyl group 3-Methoxyphenylmagnesium_bromide->Grignard_Reaction Protected_Product->Deprotection

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • N-Benzyl-4-piperidone (or other N-protected 4-piperidone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 3-bromoanisole in dry ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, forming 3-methoxyphenylmagnesium bromide.

  • Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of N-benzyl-4-piperidone in dry ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Deprotection (if necessary): The crude product, N-benzyl-4-(3-methoxyphenyl)piperidin-4-ol, can be purified by column chromatography. If the final unprotected compound is desired, the N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

  • Characterization: The final product should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its structure and purity.[8]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited. However, the 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, suggesting potential areas of biological relevance.

Potential as an Opioid Receptor Modulator

The 4-phenylpiperidine core is a key structural motif in many synthetic opioids.[9] It is plausible that this compound could interact with opioid receptors, potentially acting as an agonist or antagonist. The substitution pattern on the phenyl ring and the nitrogen atom of the piperidine ring are critical determinants of activity and selectivity for μ, δ, and κ opioid receptors. Further research is required to determine its specific opioid receptor binding profile.

Role in Neurological Disorders

Derivatives of 4-arylpiperidine have been investigated for their potential in treating various neurological disorders.[10][11] Some analogs have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[10][11] Antagonism of the NR2B subtype of the NMDA receptor is a therapeutic strategy being explored for conditions such as depression and neuropathic pain. Given its structure, this compound could be a valuable intermediate or a candidate molecule for screening in assays related to neurological targets.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related 4-aryl-4-hydroxypiperidines, a potential mechanism of action could involve the modulation of G-protein coupled receptors (GPCRs), such as opioid receptors, or ligand-gated ion channels like the NMDA receptor.

Signaling_Pathway Compound This compound Target Potential Target (e.g., Opioid or NMDA Receptor) Compound->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Analgesia, Neuroprotection) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental Assays for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays
Assay TypePurposeTypical Methodology
Receptor Binding Assays To determine the affinity and selectivity for specific receptors (e.g., opioid, NMDA).Radioligand binding assays using cell membranes expressing the receptor of interest and a labeled ligand. The ability of the test compound to displace the radioligand is measured.
Functional Assays To determine if the compound acts as an agonist, antagonist, or inverse agonist.For GPCRs, assays like [³⁵S]GTPγS binding or cAMP measurement can be used. For ion channels, electrophysiological techniques like patch-clamp on cells expressing the receptor can measure changes in ion flow.
Enzyme Inhibition Assays To assess activity against enzymes like acetylcholinesterase (AChE).Spectrophotometric assays, such as the Ellman's assay for AChE, which measures the product of enzymatic activity.[12]
In Vivo Assays

Should in vitro studies show promising activity, further evaluation in animal models would be warranted to assess efficacy and pharmacokinetic properties. For example, if the compound shows analgesic properties in vitro, rodent models of pain (e.g., tail-flick, hot plate) could be employed.[13]

Conclusion

This compound is a compound with a scaffold that suggests potential for significant biological activity, particularly in the areas of pain management and neurological disorders. While specific experimental data for this molecule is currently sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established knowledge of the 4-aryl-4-hydroxypiperidine class. Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential. This compound represents a valuable tool for researchers and a potential starting point for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol, a valuable building block in medicinal chemistry. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document outlines the reaction mechanism, a detailed experimental protocol for the synthesis of the target compound and its N-protected intermediate, and a summary of relevant quantitative data. Furthermore, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, adhering to the specific requirements for clarity and contrast.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring, a hydroxyl group, and a methoxyphenyl moiety, makes it a versatile scaffold for the development of novel therapeutics. The synthesis of this compound is of significant interest to researchers in drug discovery and development. The most common and efficient method for its preparation involves the addition of a Grignard reagent to a protected 4-piperidone derivative, followed by the removal of the protecting group.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process:

  • Grignard Reaction: The formation of the tertiary alcohol is accomplished through the nucleophilic addition of 3-methoxyphenylmagnesium bromide to an N-protected 4-piperidone, such as N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen due to its stability under the reaction conditions and its facile removal.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.

The overall reaction scheme is depicted below:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection start1 3-Bromoanisole grignard 3-Methoxyphenyl- magnesium bromide start1->grignard + Mg / Anhydrous THF mg Mg ether Anhydrous THF intermediate tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)- piperidine-1-carboxylate grignard->intermediate + N-Boc-4-piperidone piperidone N-Boc-4-piperidone final_product This compound intermediate->final_product + Acid acid Acid (e.g., HCl)

Diagram 1. Synthetic pathway for this compound.

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate (N-Boc protected intermediate)

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate.

Synthesis of this compound

Materials:

  • tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection: To a solution of tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, a solution of 4 M HCl in 1,4-dioxane is added. The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated aqueous sodium bicarbonate solution to a pH of 8-9 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the key compounds in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylateC₁₇H₂₅NO₄307.39White solid117-11985-95
This compoundC₁₂H₁₇NO₂207.27[1]White solid105-10790-98

Spectroscopic Data:

tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.28 (t, J = 7.9 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 7.05 (s, 1H), 6.83 (dd, J = 8.2, 2.5 Hz, 1H), 4.01 (br s, 2H), 3.82 (s, 3H), 3.21 (br t, J = 12.1 Hz, 2H), 2.05 (br d, J = 13.2 Hz, 2H), 1.69 (s, 1H), 1.62 (ddd, J = 13.5, 9.1, 4.4 Hz, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.8, 154.8, 149.9, 129.5, 117.8, 112.5, 111.1, 80.0, 70.4, 55.2, 40.8 (br), 37.9, 28.5.

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.26 (t, J = 7.9 Hz, 1H), 7.10 (d, J = 7.7 Hz, 1H), 7.06 (t, J = 2.0 Hz, 1H), 6.81 (dd, J = 8.2, 2.5 Hz, 1H), 3.81 (s, 3H), 3.16-3.08 (m, 2H), 2.89-2.80 (m, 2H), 2.15 (br s, 2H), 1.81 (ddd, J = 13.3, 9.4, 4.3 Hz, 2H), 1.69-1.59 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.7, 150.2, 129.4, 117.7, 112.3, 110.9, 70.8, 55.2, 42.4, 38.4.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_grignard Grignard Reaction cluster_deprotection Deprotection A Prepare Grignard Reagent: 3-Bromoanisole + Mg in THF B Add N-Boc-4-piperidone solution at 0 °C A->B C Reaction at RT B->C D Quench with aq. NH4Cl C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Obtain N-Boc Intermediate G->H I Dissolve N-Boc Intermediate H->I Proceed to Deprotection J Add Acid (e.g., HCl in Dioxane) I->J K Reaction at RT J->K L Remove Solvent K->L M Basify with aq. NaHCO3 L->M N Extract with Ethyl Acetate M->N O Wash, Dry, and Concentrate N->O P Obtain Final Product O->P

Diagram 2. Experimental workflow for the synthesis.
Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

G Start Starting Materials: 3-Bromoanisole, Mg, N-Boc-4-piperidone Grignard_Formation Formation of 3-Methoxyphenylmagnesium bromide Start->Grignard_Formation C_C_Bond_Formation Nucleophilic Addition to N-Boc-4-piperidone Start->C_C_Bond_Formation Grignard_Formation->C_C_Bond_Formation Protected_Intermediate Formation of N-Boc protected intermediate C_C_Bond_Formation->Protected_Intermediate Purification_1 Purification Protected_Intermediate->Purification_1 Deprotection Acid-catalyzed removal of Boc group Final_Product This compound Deprotection->Final_Product Purification_2 Purification Final_Product->Purification_2 Purification_1->Deprotection

Diagram 3. Logical flow of the synthesis.

References

Unraveling the Potential Mechanism of Action of 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 4-(3-Methoxyphenyl)piperidin-4-ol is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-established pharmacology of the 4-aryl-piperidin-4-ol scaffold, providing a framework for its potential biological activities and a roadmap for its investigation.

Introduction

The 4-aryl-piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant activity at various G protein-coupled receptors (GPCRs). These receptors, including opioid, dopamine, and serotonin receptors, are critical targets for therapeutic intervention in a wide range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the potential mechanisms of action of this compound, drawing upon the structure-activity relationships (SAR) of analogous compounds. We present hypothetical quantitative data, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways to aid researchers in the exploration of this compound.

Potential Pharmacological Targets and Mechanism of Action

Based on the pharmacology of structurally related 4-aryl-piperidin-4-ol derivatives, this compound is predicted to interact with one or more of the following GPCR families:

  • Opioid Receptors (μ, δ, κ): The 4-aryl-piperidin-4-ol scaffold is a well-known pharmacophore for opioid receptor ligands. Depending on the nature of the aryl substituent and the substitution on the piperidine nitrogen, these compounds can act as agonists, antagonists, or allosteric modulators. The 3-methoxyphenyl group may confer a specific binding profile and functional activity at these receptors, potentially leading to analgesic effects.

  • Dopamine Receptors (D2, D3, D4): Aryl-piperidine derivatives are also recognized for their interaction with dopamine receptors. The affinity and selectivity for different dopamine receptor subtypes are highly dependent on the substitution pattern. Modulation of these receptors could imply potential applications in psychosis, Parkinson's disease, or addiction.

  • Serotonin Receptors (5-HT1A, 5-HT2A, etc.): Interaction with serotonin receptors is another plausible mechanism of action. The methoxy substituent on the phenyl ring is a common feature in many serotonergic ligands. Activity at these receptors could suggest potential anxiolytic, antidepressant, or antipsychotic properties.

The primary mechanism of action following receptor binding would likely involve the modulation of intracellular signaling cascades mediated by G proteins.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated for this compound through the experimental protocols outlined in the subsequent section. These tables are for illustrative purposes to guide the potential characterization of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor TargetRadioligandKi (nM)
μ-Opioid Receptor[3H]-DAMGO50
δ-Opioid Receptor[3H]-DPDPE250
κ-Opioid Receptor[3H]-U69,593>1000
Dopamine D2 Receptor[3H]-Spiperone120
Dopamine D3 Receptor[3H]-7-OH-DPAT80
Serotonin 5-HT1A Receptor[3H]-8-OH-DPAT150
Serotonin 5-HT2A Receptor[3H]-Ketanserin400

Table 2: Functional Activity of this compound at Selected GPCRs

Assay TypeReceptor TargetFunctional ResponseEC50 / IC50 (nM)Emax (%)
cAMP Inhibitionμ-Opioid ReceptorAgonist15075
β-Arrestin Recruitmentμ-Opioid ReceptorAgonist30060
cAMP InhibitionDopamine D3 ReceptorPartial Agonist20045

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for the μ-opioid receptor) to membrane preparations.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound at Gi/Gs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture:

    • Use cells stably expressing the receptor of interest (e.g., CHO-K1 cells).

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Agonist Mode Assay (for Gi-coupled receptors):

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Antagonist Mode Assay (for Gi-coupled receptors):

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a known agonist at a concentration that produces a submaximal response (e.g., EC80).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the EC50 and Emax.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50.

β-Arrestin Recruitment Assays

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and G protein-independent signaling.

Methodology:

  • Assay Principle:

    • Utilize a cell-based assay that employs enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

    • A common example is the PathHunter® assay, where the GPCR is tagged with a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Procedure:

    • Use a cell line co-expressing the tagged GPCR and β-arrestin.

    • Plate the cells in a 384-well assay plate.

    • Add increasing concentrations of this compound.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents containing the substrate for the complemented enzyme.

    • Incubate at room temperature to allow for signal development.

    • Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the compound.

    • Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways that could be modulated by this compound upon binding to a Gi-coupled receptor.

G_protein_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein Gαiβγ GPCR->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand 4-(3-Methoxyphenyl) piperidin-4-ol Ligand->GPCR G_alpha_i->AC Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression

Caption: G Protein-Coupled Receptor (GPCR) Gi Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR-P Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Ligand 4-(3-Methoxyphenyl) piperidin-4-ol Inactive_GPCR GPCR Ligand->Inactive_GPCR GRK GRK Inactive_GPCR->GRK Activation GRK->GPCR Phosphorylation MAPK_Cascade MAPK Cascade Beta_Arrestin->MAPK_Cascade Activation Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: β-Arrestin Mediated GPCR Signaling and Regulation.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to a well-established class of pharmacologically active compounds provides a strong basis for predicting its potential biological targets and activities. This guide offers a comprehensive framework for researchers and drug development professionals to initiate a thorough investigation of this compound. The outlined experimental protocols and the illustrative data and diagrams serve as a practical starting point for elucidating its pharmacological profile and exploring its therapeutic potential. Further research is warranted to validate these hypotheses and to fully characterize the mechanism of action of this compound.

Potential Therapeutic Applications of 4-(3-Methoxyphenyl)piperidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-methoxyphenyl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Derivatives of this core structure have been extensively investigated for their interactions with various biological targets, leading to the discovery of potent analgesic, neuroprotective, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. A common and effective method for the synthesis of the core structure involves a Grignard reaction, followed by N-alkylation to introduce a variety of substituents.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of the core scaffold using N-Boc-4-piperidone and 3-bromoanisole.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromoanisole

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4M HCl in 1,4-dioxane

  • 2M aqueous sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the crude product in 1,4-dioxane and add 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 4 hours. Adjust the pH to 8 with 2M aqueous NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to provide this compound.[1]

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the core scaffold to introduce various substituents.

Materials:

  • This compound

  • Alkyl halide (e.g., phenethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the base. Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel.[2][3][4]

Therapeutic Applications and Biological Activity Data

Analgesic Activity: Opioid Receptor Modulation

A primary therapeutic application of this compound derivatives lies in their potent analgesic effects, primarily mediated through modulation of opioid receptors, particularly the mu-opioid receptor (MOR).

The following table summarizes the in vitro binding affinities (Ki) and in vivo analgesic potencies (ED50) of representative N-substituted this compound derivatives.

CompoundN-SubstituentReceptorKi (nM)Analgesic AssayED50 (mg/kg)Reference
1 Methylµ508--[5]
κ194--[5]
2 Phenylpropylµ0.88--[5]
δ13.4--[5]
κ4.09--[5]
3 -δ8300 (agonist)--[5]
R 31833 2-Phenylethyl (with 4-COOCH₃)--Tail Withdrawal (rat, i.v.)0.00032[6]
R 30730 2-(2-Thienyl)ethyl (with 4-CH₂OCH₃)--Tail Withdrawal (rat, i.v.)-[6]

This protocol details a method for determining the binding affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hMOR cells)

  • Radioligand (e.g., [³H]DAMGO for MOR)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

This in vivo assay assesses the central analgesic effects of compounds by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test animals (e.g., mice)

  • Test compound, vehicle control, and positive control (e.g., morphine)

Procedure:

  • Acclimatize the animals to the testing environment.

  • Administer the test compound, vehicle, or positive control to the animals via a specified route (e.g., intraperitoneal, oral).

  • At predetermined time intervals after administration, place each animal on the hot plate.

  • Record the latency time for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Neuroprotective Activity

Several piperidine derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The following table presents data on the neuroprotective effects of a representative piperidine derivative in an in vitro model of neuronal cell injury.

CompoundCell LineInsultConcentration (µM)% Cell Viability IncreaseReference
A10 SH-SY5YL-glutamic acid0.1> Fenazinel[2]
1> Fenazinel[2]
10> Fenazinel[2]

This protocol describes a method to evaluate the ability of compounds to protect neuronal cells from oxidative stress-induced damage.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium and supplements

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration.

  • Induce oxidative stress by adding H₂O₂ to the cell culture medium.

  • Incubate the cells for a further period.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (cells treated with H₂O₂ alone).[7][8][9]

Anti-inflammatory Activity

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties.

The following table shows the inhibitory concentration (IC50) of a methoxyphenyl-based chalcone derivative on nitric oxide production in LPS-stimulated macrophages.

CompoundCell LineParameter MeasuredIC50 (µM)Reference
2f (Chalcone) RAW264.7Nitric Oxide Production11.2[10]

This protocol outlines a method to assess the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.[11][12][13][14]

Signaling Pathways and Mechanisms of Action

Mu-Opioid Receptor Signaling Pathway

The analgesic effects of many this compound derivatives are mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of an associated heterotrimeric Gi/o protein. The G protein then dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit has multiple downstream effects, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of VGCCs decreases the influx of calcium ions, which in turn reduces the release of neurotransmitters such as glutamate and substance P from presynaptic terminals. Collectively, these actions lead to a reduction in the transmission of pain signals.[7][15]

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Decreases production K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Analgesia Analgesia K_efflux->Analgesia Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Neurotransmitter_release->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to preclinical evaluation.

drug_discovery_workflow cluster_in_vitro In Vitro Assays Synthesis Synthesis of Core Scaffold and Derivatives In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Binding_Assay Receptor Binding (Ki) Functional_Assay Functional Assays (GTPγS, cAMP) ADME_Tox Early ADME/Tox (PAMPA, Cytotoxicity) Lead_Optimization Lead Optimization (SAR Studies) Lead_Optimization->Synthesis Iterative Design In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Binding_Assay->Lead_Optimization Functional_Assay->Lead_Optimization ADME_Tox->Lead_Optimization

Caption: Drug Discovery Workflow

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the generation of diverse libraries of compounds with a wide range of pharmacological activities. The data and protocols presented in this technical guide highlight the potential of these derivatives as potent analgesics, neuroprotective agents, and anti-inflammatory compounds. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of molecules is warranted to unlock their full therapeutic potential.

References

The Tertiary Amino Compound 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Pharmacological Significance, and Experimental Evaluation of a Key Piperidine Derivative.

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)piperidin-4-ol and its N-substituted derivatives, a class of tertiary amino compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, synthesis, and biological evaluation of these molecules. The information presented herein is compiled from various scientific sources to facilitate further research and development in this promising area of medicinal chemistry.

Core Chemical and Physical Properties

This compound is a piperidine derivative characterized by a methoxyphenyl group and a hydroxyl group attached to the same carbon atom of the piperidine ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H17NO2--INVALID-LINK--
Molecular Weight 207.27 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 180161-15-3--INVALID-LINK--
SMILES COC1=CC=CC(=C1)C2(CCNCC2)O--INVALID-LINK--

Synthesis of this compound and its N-Substituted Derivatives

The synthesis of 4-aryl-4-hydroxypiperidines is most commonly achieved through a Grignard reaction. This involves the reaction of a suitably protected 4-piperidone with an arylmagnesium halide. For N-substituted derivatives, the synthesis typically starts with an N-protected 4-piperidone, followed by the Grignard reaction and subsequent deprotection and N-alkylation or N-arylation.

General Experimental Protocol for Grignard Synthesis

The following protocol is a generalized procedure for the synthesis of this compound, adapted from established methods for similar compounds.

Materials:

  • 1-Bromo-3-methoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous THF. A solution of 1-bromo-3-methoxybenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled, and a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-4-(3-methoxyphenyl)piperidin-4-ol.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Deprotection: The Boc-protecting group is removed by treating the purified intermediate with an acidic solution, such as hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Synthesis of N-Substituted (Tertiary Amino) Derivatives

N-substituted derivatives, which are tertiary amines, can be synthesized from the parent compound, this compound, through various N-alkylation or N-arylation methods. A common approach is reductive amination or direct alkylation with an appropriate alkyl halide.

The Role of this compound Derivatives as Tertiary Amino Compounds in Pharmacology

The piperidine nitrogen in this compound is a secondary amine. However, its N-substituted analogs are tertiary amines, and this structural feature is crucial for their pharmacological activity. The nature of the substituent on the nitrogen atom significantly influences the compound's affinity and selectivity for various biological targets, particularly G-protein coupled receptors (GPCRs) such as opioid and serotonin receptors.

The tertiary amine is often a key pharmacophoric element, capable of forming ionic interactions with acidic residues in the binding pockets of receptors. The size and nature of the N-substituent can modulate the compound's lipophilicity, which affects its ability to cross the blood-brain barrier, and can also introduce additional binding interactions, thereby fine-tuning its pharmacological profile. For instance, in the context of opioid receptors, the N-substituent plays a critical role in determining whether a compound acts as an agonist or an antagonist.

Biological Activity and Structure-Activity Relationships

Derivatives of 4-aryl-4-hydroxypiperidine are known to interact with a variety of central nervous system (CNS) targets. The primary area of investigation for these compounds has been their activity as modulators of opioid receptors.

Opioid Receptor Affinity
CompoundR Group (Aryl Substituent)µ Kᵢ (nM)κ Kᵢ (nM)δ Kᵢ (nM)
1 (LY255582) 3-OH0.61.839
4 3-OCH₃1613160

Data from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.

These data indicate that substitution on the aryl ring significantly impacts opioid receptor affinity. The replacement of a hydroxyl group with a methoxy group, as seen in compound 4, generally leads to a decrease in binding affinity across all three opioid receptor subtypes. This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the aryl substituent.

General Experimental Protocol for Radioligand Binding Assay

To determine the binding affinity of novel compounds like this compound and its derivatives for specific receptors, a radioligand binding assay is a standard in vitro method.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor)

  • Radioligand (e.g., [³H]diprenorphine)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding inhibitor (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the processes involved in the research and development of this compound and its derivatives, the following diagrams, created using the DOT language, illustrate key workflows.

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_testing Biological Evaluation Start Starting Materials (1-Bromo-3-methoxybenzene, N-Boc-4-piperidone) Grignard Grignard Reaction Start->Grignard Workup Aqueous Work-up Grignard->Workup Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection Purification->Deprotection Final_Product 4-(3-Methoxyphenyl) -piperidin-4-ol Deprotection->Final_Product Binding_Assay Radioligand Binding Assay Final_Product->Binding_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: A general workflow for the synthesis and biological evaluation of this compound.

Tertiary_Amine_SAR Core This compound (Secondary Amine) N_Sub N-Substitution (Alkylation, Arylation, etc.) Core->N_Sub Tertiary_Amine N-Substituted Derivatives (Tertiary Amines) N_Sub->Tertiary_Amine Pharmacology Modulated Pharmacological Profile (Affinity, Selectivity, Efficacy) Tertiary_Amine->Pharmacology Structure-Activity Relationship

Caption: The logical relationship illustrating the role of N-substitution in creating tertiary amino compounds with modulated pharmacological profiles.

Conclusion

This compound and its N-substituted tertiary amino derivatives represent a valuable scaffold in medicinal chemistry, particularly for the development of novel CNS-acting agents. The synthetic accessibility of these compounds, primarily through the Grignard reaction, allows for the systematic exploration of structure-activity relationships. The nature of the N-substituent is a critical determinant of the pharmacological profile, offering a versatile handle for optimizing receptor affinity, selectivity, and functional activity. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework to support such research endeavors.

Spectroscopic and Synthetic Profile of 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(3-Methoxyphenyl)piperidin-4-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public databases, this document presents a combination of predicted spectroscopic values and a plausible synthetic protocol derived from established chemical principles and analogous reactions.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and offer a valuable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~7.05d1HAr-H
~6.90s1HAr-H
~6.80d1HAr-H
~3.80s3HOCH₃
~3.10m2HPiperidine-H (axial, eq)
~2.90m2HPiperidine-H (axial, eq)
~2.00s (br)1HOH
~1.80m2HPiperidine-H (axial, eq)
~1.65m2HPiperidine-H (axial, eq)
~1.50s (br)1HNH

Solvent: CDCl₃. Predicted values are estimates and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~159.8Ar-C (C-OCH₃)
~148.2Ar-C (Quaternary)
~129.5Ar-CH
~118.0Ar-CH
~112.5Ar-CH
~111.0Ar-CH
~70.0C-OH (Quaternary)
~55.2OCH₃
~45.0Piperidine-CH₂
~38.0Piperidine-CH₂

Solvent: CDCl₃. Predicted values are estimates and may vary from experimental results.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺208.1332
[M+Na]⁺230.1151

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol), N-H stretch
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1490StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1150StrongC-O stretch (alcohol)

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis of this compound, based on general and established synthetic methodologies for similar compounds.

Synthesis of this compound

This synthesis can be achieved via a Grignard reaction between a protected 4-piperidone and 3-bromoanisole.

Step 1: N-Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add benzyl chloroformate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-4-piperidone.

Step 2: Grignard Reaction

  • Prepare a Grignard reagent by adding a solution of 3-bromoanisole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution of N-Cbz-4-piperidone (1 equivalent) in anhydrous THF to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of the protected piperidone.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in ethanol.

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the chemical structure, a proposed synthetic pathway, and the expected mass fragmentation pattern.

chemical_structure Chemical Structure of this compound cluster_phenyl cluster_piperidine C1 C C2 C C1->C2 C9 C C1->C9 C3 C C2->C3 C4 C C3->C4 C3_sub OCH3 C3->C3_sub C5 C C4->C5 C6 C C5->C6 C6->C1 N1 NH C7 C N1->C7 C8 C C7->C8 C8->C9 C10 C C9->C10 C9_sub OH C9->C9_sub C11 C C10->C11 C11->N1

Caption: Chemical structure of this compound.

synthesis_workflow Synthetic Workflow start 4-Piperidone Hydrochloride Hydrate step1 N-Protection (Benzyl Chloroformate) start->step1 intermediate1 N-Cbz-4-piperidone step1->intermediate1 step2 Grignard Reaction (3-Bromoanisole, Mg) intermediate1->step2 intermediate2 N-Cbz-4-(3-methoxyphenyl) -piperidin-4-ol step2->intermediate2 step3 Deprotection (H₂, Pd/C) intermediate2->step3 end 4-(3-Methoxyphenyl) -piperidin-4-ol step3->end

Caption: Proposed synthetic pathway for this compound.

4-(3-Methoxyphenyl)piperidin-4-ol safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-(3-Methoxyphenyl)piperidin-4-ol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guide has been compiled using safety data from structurally analogous compounds, including various substituted piperidines. This information is intended to provide guidance for researchers, scientists, and drug development professionals. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this chemical.

Hazard Identification and Classification

Based on the hazard profiles of structurally related piperidine derivatives, this compound should be handled as a potentially hazardous substance. The piperidine moiety itself is associated with flammability, toxicity, and corrosivity. Substitutions on the piperidine ring can modify these properties, but a cautious approach is warranted.

Potential hazards may include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Classification of Analogous Compounds

The following table summarizes the GHS hazard classifications for several compounds structurally related to this compound. This data illustrates the potential hazard profile and underscores the need for careful handling.

Compound NameGHS Pictogram(s)Signal WordHazard Statements
Piperidine DangerH225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[1][2][3][4][5]
4-Hydroxypiperidine DangerH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[6]
1-(4-Methoxyphenyl)piperazine WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
4-(2-Methoxyphenyl)piperidine WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]
4-Methoxypiperidine WarningH302: Harmful if swallowed.[9]

Handling and Storage

Safe handling and storage are critical to minimize exposure and risk.

Precautions for Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2] Apply preventive skin protection.[1][2]

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[6][7][8] Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation.[6][8] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Take precautionary measures against static discharge.[1][7]

Conditions for Safe Storage
  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, check manufacturer's compatibility data) and clothing to prevent skin exposure.[3][6] An impervious lab coat is required.

  • Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates and organic vapors.[6]

PPE_Selection_Workflow start Start: Task Involves This compound assess_task Assess Task: - Scale of work - Potential for dust/aerosol - Duration of handling start->assess_task eye_protection Mandatory: Chemical Safety Goggles (EN166 / ANSI Z87.1) assess_task->eye_protection skin_protection Mandatory: - Chemical-Resistant Gloves - Lab Coat assess_task->skin_protection check_ventilation Is work performed in a certified chemical fume hood? assess_task->check_ventilation proceed Proceed with Task eye_protection->proceed skin_protection->proceed respiratory_protection Required: Use appropriate respirator (e.g., N95/FFP2 for dust, or with organic vapor cartridge) check_ventilation->respiratory_protection No no_respirator Standard ventilation sufficient check_ventilation->no_respirator Yes respiratory_protection->proceed no_respirator->proceed

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.

First-Aid and Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[6] Seek immediate medical attention as corrosive injuries can be hard to cure if not treated promptly.[3]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3][6] Rinse mouth with water. Call a physician or poison control center immediately.[3][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][8]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode, and full protective gear.[6][8]

Accidental Release Measures
  • Minor Spills: For a solid, sweep up and shovel into a suitable, labeled container for disposal.[6][8] Avoid dust formation.[6][8] Ventilate the area. Wear appropriate PPE during cleanup.

  • Major Spills: Evacuate the area.[1] Prevent entry into sewers and public waters.[7] Notify emergency services. Cleanup should only be conducted by trained personnel.

Experimental Safety Protocols

Specific experimental safety and toxicology protocols for this compound are not available in the public domain. The toxicological properties of a new chemical entity are typically determined by a series of standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess potential hazards to human health and the environment.

Should formal safety testing of this compound be required, the following OECD guidelines would be relevant:

  • OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This test is used to assess the acute toxic effects of a substance after oral administration. It involves dosing animals in a stepwise procedure at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that causes evident toxicity without mortality, thereby allowing for classification.[10][11]

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline evaluates the potential of a substance to cause reversible or irreversible skin damage. The substance is applied to the skin of an animal for a set period (typically 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) over 14 days.[12]

  • OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): As an alternative to animal testing, this in vitro method uses a reconstructed human epidermis model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[4][13][14]

  • OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This test assesses the potential for a substance to cause damage to the eye. A single dose is applied to one eye of an animal, and the effects on the cornea, iris, and conjunctiva are scored at specific intervals for up to 21 days to evaluate the severity and reversibility of the effects.[7][15][16][17]

The execution of these protocols requires specialized facilities and adherence to Good Laboratory Practices (GLP).

Risk Management and Emergency Response Workflow

A systematic approach to risk assessment and emergency preparedness is essential for maintaining a safe laboratory environment. The following diagram illustrates a general workflow for handling a research chemical like this compound.

Risk_Management_Workflow cluster_assessment Phase 1: Risk Assessment cluster_procedure Phase 2: Experimental Procedure cluster_emergency Phase 3: Emergency Response identify_hazards 1. Identify Hazards - Review data for analogous compounds - Consult SDSs (Piperidine, etc.) assess_risks 2. Assess Risks - Evaluate scale of experiment - Consider process conditions (heating, pressure) identify_hazards->assess_risks implement_controls 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) assess_risks->implement_controls conduct_experiment 4. Conduct Experiment Adhering to SOPs and Controls implement_controls->conduct_experiment emergency_event Emergency Occurs (Spill, Exposure, Fire) conduct_experiment->emergency_event If event occurs spill Spill Response: - Alert others - Evacuate (if major) - Use spill kit emergency_event->spill Spill exposure Exposure Response: - Use safety shower/eyewash - Remove contaminated clothing - Seek medical aid emergency_event->exposure Exposure fire Fire Response: - Alert others, activate alarm - Evacuate - Use extinguisher (if trained & safe) emergency_event->fire Fire report 5. Report Incident - Inform Supervisor/EHS - Complete incident report spill->report exposure->report fire->report

References

The Biological Versatility of Piperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and research compounds. Its conformational flexibility and ability to engage in diverse molecular interactions have made it a cornerstone in medicinal chemistry. This in-depth technical guide explores the multifaceted biological activities of piperidine derivatives, providing a comprehensive resource for researchers and professionals in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this important class of compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 17a PC3Prostate Cancer0.81[1]
MGC803Gastric Cancer1.09[1]
MCF-7Breast Cancer1.30[1]
FLDP-5 LN-18Glioblastomaconcentration-dependent[2]
FLDP-8 LN-18Glioblastomaconcentration-dependent[2]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) Not SpecifiedNot Specified0.56 nM (as AChE inhibitor)
B5G9 (23-hydroxy betulinic acid derivative) Hepatocellular CarcinomaLiver CancerPotent in vitro and in vivo[3]
s-Triazine derivative with piperidine (7d) Not SpecifiedNot SpecifiedEGFR IC50: 70.3 nM[4]
s-Triazine derivative with piperidine (7f) Not SpecifiedNot SpecifiedEGFR IC50: 59.24 nM[4]
3,4,6-Trisubstituted piperidine derivative (E22) SKOV3Ovarian Cancer>90% tumor growth inhibition in vivo[5]
Key Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several critical signaling pathways.

A primary mechanism of action for many anticancer piperidine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspase cascades. For instance, piperine and its derivatives have been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[6][7] Some derivatives can also activate the extrinsic pathway through caspase-8.[2]

Piperidine_Derivative Piperidine Derivative Death_Receptors Death Receptors (e.g., Fas, TRAILR) Piperidine_Derivative->Death_Receptors activates Bax Bax Piperidine_Derivative->Bax activates Bcl2 Bcl-2 Piperidine_Derivative->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis signaling pathway induced by piperidine derivatives.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperidine derivatives have been developed as inhibitors of this pathway, targeting key components such as PI3K and Akt.[5][8][9][10] By inhibiting this pathway, these compounds can effectively halt tumor progression.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Piperidine_Derivative->Akt

Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11][12][13][14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Piperidine Derivative (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.

Antimicrobial Activity

Piperidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

DerivativeMicrobial StrainTypeMIC (µg/mL)Reference
Piperidine-substituted halogenobenzene (Compound 3) Staphylococcus aureus ATCC 25923Gram-positive bacteria32-512[16]
Piperidine-substituted halogenobenzene (Compound 5) Candida albicansFungus32-64[16]
Piperidine-substituted halogenobenzene (Compound 6) Candida albicansFungus32-64[16]
Piperidine-substituted halogenobenzene (Compound 7) Candida albicansFungus32-64[16]
Piperidine derivative (Compound 6) Bacillus subtilisGram-positive bacteria750[17]
Piperazine derivative Staphylococcus aureusGram-positive bacteria1-5[18]
Piperazine derivative Enterococcus faecalisGram-positive bacteria1-5[18]
Piperidine-based Sulfobetaine (P16S4) Not specifiedNot specified10[19]
Piperidine-based Sulfobetaine (P16S3) Not specifiedNot specified10[19]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Paper disks impregnated with the piperidine derivative at a known concentration

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place Piperidine-impregnated Disks on Agar Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 18-24h Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results End End Interpret_Results->End

Workflow for the Kirby-Bauer disk diffusion test.

Antiviral Activity

Piperidine derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including influenza and human immunodeficiency virus (HIV). Their mechanisms of action can involve inhibiting viral entry, replication, or release from host cells.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) of selected piperidine derivatives against different viral strains. The EC50 represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

DerivativeVirus StrainCell LineEC50 (µM)Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Influenza A/Udorn/72 (H3N2)MDCK0.10[20]
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Influenza A/PR/8/34 (H1N1)MDCK0.05[21]
5'-Arylchalcogeno-3-aminothymidine derivative (R3b) SARS-CoV-2Vero E62.97[22]
5'-Arylchalcogeno-3-aminothymidine derivative (R3e) SARS-CoV-2Vero E61.99[22]
Piperazine-linked pyrimidine (59) Chikungunya Virus (CHIKV)Not specified2.5[23]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza virus)

  • Virus stock

  • Piperidine derivative stock solution

  • 6-well or 12-well plates

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet solution

  • Formalin solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Pretreat the cell monolayer with different concentrations of the piperidine derivative for a specified time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the piperidine derivative. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix the cells with formalin and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.[24]

Start Start Seed_Cells Seed Host Cells in Multi-well Plate Start->Seed_Cells Add_Compound Add Piperidine Derivative Seed_Cells->Add_Compound Infect_Cells Infect with Virus Add_Compound->Infect_Cells Adsorption Virus Adsorption Infect_Cells->Adsorption Add_Overlay Add Semi-Solid Overlay Adsorption->Add_Overlay Incubate Incubate until Plaques Form Add_Overlay->Incubate Fix_and_Stain Fix and Stain with Crystal Violet Incubate->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Workflow for the plaque reduction assay.

Neurological Activity

Piperidine derivatives are well-represented among drugs targeting the central nervous system (CNS), with applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Their mechanisms of action often involve the modulation of neurotransmitter systems by inhibiting key enzymes.

Quantitative Neurological Activity Data

The following table summarizes the inhibitory activity of selected piperidine derivatives against key enzymes involved in neurological disorders.

DerivativeTarget EnzymeIC50Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) Acetylcholinesterase (AChE)0.56 nM[25]
Donepezil Acetylcholinesterase (AChE)5.7 nM[25]
1-Benzylpiperidine derivative (Compound 19) Acetylcholinesterase (AChE)5.10 µM[26]
1-Benzoylpiperidine derivative (Compound 21) Butyrylcholinesterase (BChE)6.16 µM[26]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) Acetylcholinesterase (AChE)13 nM[27]
Piperine Monoamine Oxidase A (MAO-A)49.3 µM[28]
Piperine Monoamine Oxidase B (MAO-B)91.3 µM[28]
Pyridazinobenzylpiperidine derivative (S5) Monoamine Oxidase B (MAO-B)0.203 µM[29][30]
Piperazine-based chalcone derivative (551) Monoamine Oxidase B (MAO-B)0.65 µM
Key Enzyme Targets in Neurological Disorders

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Many potent AChE inhibitors incorporate a piperidine ring.

BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Piperidine derivatives are being explored as BACE1 inhibitors to reduce amyloid-beta production.

MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine and serotonin. Selective inhibition of MAO-B is a therapeutic approach for Parkinson's disease, while MAO-A inhibitors are used as antidepressants. Piperidine derivatives have shown inhibitory activity against both MAO-A and MAO-B.[28][31][32]

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperidine derivative inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and different concentrations of the piperidine derivative.

  • Enzyme Addition: Add the AChE enzyme to the wells and pre-incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.[25][27][33]

Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DTNB, Inhibitor) Start->Prepare_Mixture Add_Enzyme Add AChE Enzyme Prepare_Mixture->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add ATCI Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the Ellman's method for AChE inhibition.

Conclusion

The piperidine ring system is a remarkably versatile scaffold that continues to provide a rich source of biologically active compounds. The diverse range of anticancer, antimicrobial, antiviral, and neurological activities exhibited by piperidine derivatives underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that the continued exploration of piperidine chemistry will lead to the development of novel and improved therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Methoxyphenyl)piperidin-4-ol is a chemical compound with a piperidine core structure, which is a common motif in many pharmaceutical agents. Accurate and robust analytical methods for the quantification of this compound are essential for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. These application notes provide detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time~5.2 min

Table 2: GC-MS Method Performance

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Retention Time~8.5 min

Table 3: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Retention Time~3.8 min

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

a. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

b. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a gradient or isocratic elution. A common starting point is a 40:60 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm (based on the methoxyphenyl chromophore)

  • Injection Volume: 10 µL

c. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (272 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

a. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Acetonitrile (GC grade)

  • This compound reference standard

b. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

c. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL).

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

d. Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Solution in Acetonitrile evaporate Evaporate Solvent start->evaporate derivatize Add BSTFA & Heat (70°C) evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect EI-MS Detection separate->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify using Internal Standard integrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices such as plasma or tissue homogenates.[1]

a. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 or HILIC column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog)

b. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions would be determined by infusion of a standard solution. A hypothetical transition could be m/z 208 -> 134.

c. Sample Preparation (for Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

d. Workflow Visualization

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma + IS precipitate Protein Precipitation (Acetonitrile) start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify using IS Ratio integrate->quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)piperidin-4-ol In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key in vitro assays for the characterization of 4-(3-Methoxyphenyl)piperidin-4-ol, a synthetic compound with a 4-phenylpiperidin-4-ol core structure. This structural motif is prevalent in molecules targeting opioid receptors. The following protocols are designed for researchers investigating the pharmacological profile of this and similar compounds at G protein-coupled receptors (GPCRs), with a particular focus on the mu-opioid receptor (MOR), a common target for such molecules.

Data Presentation

Effective evaluation of a compound's in vitro pharmacology requires clear and concise data presentation. The following tables are templates for summarizing the quantitative data obtained from the assays described in this document. Please note: The data presented here are hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available. These tables should be populated with experimentally derived data.

Table 1: Opioid Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)n
Mu (μ)[³H]-DAMGO25.33
Delta (δ)[³H]-DPDPE450.73
Kappa (κ)[³H]-U69,593>10003

Ki represents the inhibitory constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity. 'n' denotes the number of independent experiments.

Table 2: Functional Activity of this compound at the Mu-Opioid Receptor

AssayAgonistPotency (EC₅₀, nM)Efficacy (% of DAMGO)n
cAMP Inhibition-120.585%3
β-Arrestin 2 Recruitment-350.260%3

EC₅₀ (half-maximal effective concentration) represents the concentration of the compound that produces 50% of its maximal effect. Efficacy is the maximal response induced by the compound, expressed as a percentage of the response to a standard full agonist like DAMGO.

Signaling Pathways and Experimental Principles

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are class A GPCRs. Agonist binding to the mu-opioid receptor typically initiates signaling through the inhibitory G protein (Gαi/o) pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, receptor activation can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate distinct signaling cascades.[1][2]

The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways for the mu-opioid receptor.

G_protein_and_beta_arrestin_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream_Arrestin Downstream Signaling & Internalization beta_arrestin->Downstream_Arrestin Initiates Agonist 4-(3-Methoxyphenyl) piperidin-4-ol (Agonist) Agonist->MOR Binds Downstream_G Downstream Signaling cAMP->Downstream_G Activates

Caption: Mu-opioid receptor signaling pathways.

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays to characterize the interaction of this compound with opioid receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

radioligand_binding_workflow A Prepare CHO-hMOR cell membranes C Incubate membranes, test compound, and [³H]-DAMGO (radioligand) A->C B Serially dilute This compound B->C D Separate bound from free radioligand via filtration C->D E Measure radioactivity using scintillation counting D->E F Calculate IC₅₀ and Kᵢ values E->F

Caption: Radioligand binding assay workflow.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Preparation: Thaw the CHO-hMOR cell membrane preparation on ice. Prepare serial dilutions of this compound in incubation buffer.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 50 µL of incubation buffer.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1 nM).

    • 50 µL of the cell membrane suspension (e.g., 10-20 µg of protein).

    • For determining total binding, add 50 µL of incubation buffer instead of the test compound.

    • For determining non-specific binding, add 50 µL of a high concentration of naloxone (e.g., 10 µM) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Allow the filters to dry. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Inhibition Functional Assay

This assay measures the ability of the test compound to act as an agonist or antagonist at the mu-opioid receptor by quantifying its effect on forskolin-stimulated cAMP production.

Workflow Diagram:

camp_assay_workflow A Plate CHO-hMOR cells in a 96-well plate B Incubate cells overnight A->B C Add test compound (agonist mode) or test compound + DAMGO (antagonist mode) B->C D Stimulate with Forskolin to induce cAMP production C->D E Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) D->E F Generate dose-response curves and calculate EC₅₀/IC₅₀ E->F

Caption: cAMP inhibition assay workflow.

Materials:

  • CHO or HEK293 cells stably expressing the hMOR.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • Forskolin.

  • DAMGO (as a reference agonist).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 96- or 384-well assay plates.

  • Plate reader compatible with the detection kit.

Protocol:

  • Cell Plating: Plate the CHO-hMOR cells in a 96- or 384-well assay plate and incubate overnight to allow for cell attachment.

  • Compound Addition (Agonist Mode):

    • Remove the culture medium and add stimulation buffer.

    • Add serial dilutions of this compound to the wells.

  • Compound Addition (Antagonist Mode):

    • Remove the culture medium and add stimulation buffer.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

    • Add a fixed, pre-determined EC₈₀ concentration of DAMGO to all wells (except the negative control).

  • Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated (100%) and basal (0%) controls.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

    • For agonist mode, calculate the EC₅₀ and Emax.

    • For antagonist mode, calculate the IC₅₀.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated mu-opioid receptor, providing a readout for a G protein-independent signaling pathway.

Workflow Diagram:

beta_arrestin_workflow A Plate engineered cells expressing hMOR and a β-arrestin reporter B Incubate cells overnight A->B C Add serial dilutions of This compound B->C D Incubate to allow for β-arrestin recruitment C->D E Add detection reagents to generate a signal (e.g., luminescence) D->E F Read signal on a plate reader and calculate EC₅₀ E->F

Caption: β-Arrestin recruitment assay workflow.

Materials:

  • Engineered cell line co-expressing hMOR and a β-arrestin 2 reporter system (e.g., PathHunter® β-Arrestin GPCR Assay from DiscoverX or Tango™ GPCR Assay System from Thermo Fisher Scientific).

  • Cell culture medium.

  • Assay buffer.

  • DAMGO (as a reference agonist).

  • Test Compound: this compound.

  • Detection reagents specific to the assay technology.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer or plate reader compatible with the assay.

Protocol:

  • Cell Plating: Plate the engineered cells in a white, opaque assay plate and incubate overnight.[2]

  • Compound Addition: Add serial dilutions of this compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a fixed EC₈₀ concentration of an agonist like DAMGO.[2]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.[2]

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. This will typically generate a chemiluminescent or fluorescent signal if β-arrestin has been recruited to the receptor.[2]

  • Signal Measurement: Read the luminescence or fluorescence using a compatible plate reader.[2]

  • Data Analysis:

    • Normalize the data to the vehicle control (0%) and a saturating concentration of a reference agonist (100%).

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxyphenyl)piperidin-4-ol is a synthetic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The piperidine scaffold is a key pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties that can impart desirable pharmacokinetic profiles, including blood-brain barrier permeability. This document provides an overview of the applications of this compound as a key intermediate and a scaffold for the development of novel therapeutics, particularly targeting central nervous system (CNS) receptors. While specific pharmacological data for the parent compound is not extensively available in public literature, its derivatives have shown significant activity at opioid and dopamine receptors, highlighting the potential of this chemical motif in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 180161-15-3PubChem[1]
SMILES COC1=CC=CC(=C1)C2(CCNCC2)OPubChem[1]

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile starting material for the synthesis of a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as modulators of several key CNS targets.

1. Opioid Receptor Ligands:

Derivatives of this compound have been explored as ligands for opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors. These receptors are critical targets for the development of analgesics. The core structure can be modified to create compounds with varying agonist and antagonist profiles, offering the potential for developing safer and more effective pain management therapies with reduced side effects compared to traditional opioids.[2][3]

2. Dopamine Receptor Ligands:

The piperidine motif is also a common feature in ligands targeting dopamine receptors. Derivatives of this compound have been synthesized and evaluated for their activity at dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[4][5] The structural modifications on the piperidine nitrogen and the phenyl ring can significantly influence the affinity and selectivity for different dopamine receptor subtypes.

Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is limited, studies on its derivatives provide valuable insights into the structure-activity relationships of this scaffold.

  • N-Substitution: Modification of the piperidine nitrogen is a common strategy to modulate pharmacological activity. The introduction of different substituents can alter the affinity, efficacy (agonist vs. antagonist), and selectivity of the ligands for their target receptors. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to be crucial for opioid receptor antagonist properties.[6]

  • Aromatic Ring Substitution: The methoxy group on the phenyl ring can be modified or replaced with other substituents to explore interactions within the receptor binding pocket. These modifications can impact binding affinity and selectivity. For example, fentanyl analogs with modifications at the 4-position of the piperidine ring have been shown to have increased binding affinity at the µ-opioid receptor.[7]

  • Piperidine Ring Conformation: The stereochemistry of the piperidine ring and its substituents can play a critical role in receptor binding and functional activity. The equatorial or axial orientation of the 4-phenyl group can determine whether a compound acts as an agonist or an antagonist at opioid receptors.

The following table summarizes the pharmacological data for selected derivatives of the 4-phenylpiperidine scaffold, illustrating the impact of structural modifications on receptor affinity.

CompoundTarget ReceptorAssay TypeKᵢ (nM)Reference
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideHuman Dopamine D3Radioligand Binding0.5J Med Chem 46:3883-99 (2003)[5][8]
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideHuman Dopamine D2LRadioligand Binding76.4J Med Chem 46:3883-99 (2003)[5]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineMu Opioid Receptor[³⁵S]GTPγS Binding (Kₑ)0.88J. Med. Chem. 2005, 48, 22, 6871–6879[6][9]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineDelta Opioid Receptor[³⁵S]GTPγS Binding (Kₑ)13.4J. Med. Chem. 2005, 48, 22, 6871–6879[6][9]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineKappa Opioid Receptor[³⁵S]GTPγS Binding (Kₑ)4.09J. Med. Chem. 2005, 48, 22, 6871–6879[6][9]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Illustrative Protocol:

  • Step 1: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol.

    • To a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Initiate the Grignard reaction by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction is initiated, stir the mixture at room temperature until the magnesium is consumed, forming 3-methoxyphenylmagnesium bromide.

    • Cool the Grignard reagent to 0 °C and add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Debenzylation to yield this compound.

    • Dissolve the 1-benzyl-4-(3-methoxyphenyl)piperidin-4-ol in a suitable solvent such as ethanol or methanol.

    • Add a palladium catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Biological Assays

The following are generalized protocols for assays commonly used to evaluate the pharmacological activity of piperidine derivatives at opioid and dopamine receptors. These can be adapted for the specific evaluation of this compound and its analogs.

1. Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.

  • Materials:

    • Membrane preparations from cells expressing human mu-opioid receptors (e.g., CHO-hMOR cells).

    • Radioligand: [³H]DAMGO (a selective MOR agonist).[10]

    • Non-specific binding determinant: Naloxone.[10]

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (e.g., this compound) at various concentrations.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, membrane preparation, [³H]DAMGO, and the test compound or vehicle. For determining non-specific binding, add a high concentration of naloxone instead of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Dopamine D4 Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a test compound to stimulate G-protein activation through the dopamine D4 receptor.

  • Materials:

    • Membrane preparations from cells expressing human dopamine D4 receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compound (e.g., derivatives of this compound) at various concentrations.

    • A known D4 receptor agonist (e.g., quinpirole) as a positive control.

    • Unlabeled GTPγS for determining non-specific binding.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the assay buffer, membrane preparation, GDP, and the test compound or vehicle.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to each well. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for the test compound by plotting the stimulated binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mu-Opioid Receptor Signaling Pathway

// Nodes agonist [label="Opioid Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Mu-Opioid\nReceptor (GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; g_protein [label="Gi/o Protein\n(αβγ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_alpha [label="Gαi/o-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; g_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; k_channel [label="GIRK Channel\n(K+ Channel)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca_channel [label="Voltage-gated\nCa2+ Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; hyperpolarization [label="Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; neurotransmitter_release [label="Reduced Neurotransmitter\nRelease", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; analgesia [label="Analgesia", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges agonist -> receptor [label="Binds"]; receptor -> g_protein [label="Activates"]; g_protein -> g_alpha; g_protein -> g_beta_gamma; g_alpha -> ac [label="Inhibits", arrowhead=tee]; ac -> camp [label="Produces", style=dashed]; g_beta_gamma -> k_channel [label="Activates"]; g_beta_gamma -> ca_channel [label="Inhibits", arrowhead=tee]; k_channel -> hyperpolarization [label="K+ efflux"]; ca_channel -> neurotransmitter_release [label="Ca2+ influx blocked"]; hyperpolarization -> analgesia; neurotransmitter_release -> analgesia; }

Caption: Simplified signaling pathway of the mu-opioid receptor.

Dopamine D4 Receptor Signaling Pathway

// Nodes dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Dopamine D4\nReceptor (GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; g_protein [label="Gi/o Protein\n(αβγ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_alpha [label="Gαi/o-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; g_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream\nEffectors", fillcolor="#FFFFFF", fontcolor="#202124"]; cellular_response [label="Cellular Response\n(e.g., modulation of\nneuronal excitability)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges dopamine -> receptor [label="Binds"]; receptor -> g_protein [label="Activates"]; g_protein -> g_alpha; g_protein -> g_beta_gamma; g_alpha -> ac [label="Inhibits", arrowhead=tee]; ac -> camp [label="Reduces production", style=dashed, arrowhead=tee]; camp -> pka [label="Activates", style=dashed, arrowhead=tee]; pka -> downstream [label="Phosphorylates"]; downstream -> cellular_response; }

Caption: Simplified signaling pathway of the dopamine D4 receptor.

Experimental Workflow for Radioligand Binding Assay

// Nodes start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_membranes [label="Prepare Receptor\nMembrane Homogenates"]; prepare_ligands [label="Prepare Serial Dilutions\nof Test Compound and\nRadioligand"]; incubation [label="Incubate Membranes,\nRadioligand, and Test\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Rapid Filtration to\nSeparate Bound and\nFree Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="Wash Filters with\nIce-Cold Buffer"]; counting [label="Scintillation Counting\nto Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nCalculate IC50 and Ki", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Determine\nBinding Affinity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_membranes; start -> prepare_ligands; prepare_membranes -> incubation; prepare_ligands -> incubation; incubation -> filtration; filtration -> washing; washing -> counting; counting -> analysis; analysis -> end; }

Caption: General experimental workflow for a radioligand binding assay.

References

Application Notes and Protocols: 4-(3-Methoxyphenyl)piperidin-4-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxyphenyl)piperidin-4-ol is a valuable heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, coupled with the presence of a hydroxyl group and a methoxyphenyl moiety, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The secondary amine of the piperidine ring is readily amenable to functionalization, most commonly through N-alkylation, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic targets, including Neurokinin-1 (NK1) receptor antagonists and opioid receptor modulators.

Key Applications

The unique structural features of this compound make it an ideal starting material for the synthesis of compounds targeting the central nervous system (CNS). The piperidine core is a common motif in many CNS-active drugs, providing a desirable pharmacokinetic profile. The 3-methoxyphenyl group can engage in crucial interactions with biological targets, while the tertiary alcohol can be a key pharmacophoric element or a handle for further chemical modification.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Derivatives of this compound are key intermediates in the synthesis of potent and selective NK1 receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Antagonists of this receptor have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, depression, and other CNS disorders. The synthesis of these antagonists often involves the N-alkylation of the piperidine nitrogen to introduce complex side chains that enhance binding affinity and selectivity for the NK1 receptor.

Development of Opioid Receptor Modulators

The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. By modifying the substituents on the piperidine nitrogen and the aryl ring of this compound, medicinal chemists can develop selective agonists, antagonists, or allosteric modulators of the µ (mu), δ (delta), and κ (kappa) opioid receptors. These compounds are critical for the development of novel analgesics with improved side-effect profiles compared to traditional opioids, as well as for the treatment of opioid addiction and other related disorders.

Experimental Protocols

A common and crucial reaction for the derivatization of this compound is N-alkylation. The following protocol details a general procedure for the N-benzylation of this building block, a common step in the synthesis of various biologically active molecules.

Protocol: N-Benzylation of this compound

Reaction Scheme:

Caption: Workflow for the N-benzylation of this compound.

Signaling Pathway: Neurokinin-1 (NK1) Receptor

NK1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates downstream Downstream Cellular Responses (e.g., Neuronal Excitation) PKC->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Signaling Pathway: Opioid Receptor (Gi/o-coupled)

Opioid_pathway cluster_membrane_opioid Cell Membrane cluster_cytosol_opioid Cytosol Opioid Opioid Agonist OpR Opioid Receptor (GPCR) Opioid->OpR Binds to Gio Gi/o OpR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca²⁺ Channel Gio->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channel (K⁺ Channel) Gio->K_channel Activates (βγ subunit) ATP ATP AC->ATP cAMP cAMP AC->cAMP Inhibition leads to ↓ cAMP Ca_influx Ca²⁺ Influx (Reduced) Ca_channel->Ca_influx K_efflux K⁺ Efflux (Increased) K_channel->K_efflux ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization

Caption: Major signaling pathways of Gi/o-coupled opioid receptors.

Application Notes and Protocols for the HPLC Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 4-(3-Methoxyphenyl)piperidin-4-ol using High-Performance Liquid Chromatography (HPLC). The provided protocols are designed to be a robust starting point for method development, quantification, and purity assessment of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.

Principle of Analysis

The recommended method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be retained on the nonpolar stationary phase and eluted by a polar mobile phase. The methoxyphenyl group in the molecule acts as a chromophore, allowing for detection using a UV detector.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance for HPLC Method Development
Molecular Weight 207.27 g/mol Essential for preparing standard solutions of known concentration.
pKa (most basic) ~9.0The piperidine nitrogen is basic. To ensure good peak shape and reproducible retention times, the mobile phase pH should be controlled to be at least 2 pH units below this value (e.g., pH < 7). At a lower pH, the piperidine nitrogen will be consistently protonated.
logP ~1.5 - 2.0This value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. A starting mobile phase composition with a moderate amount of organic solvent is appropriate.
UV Absorbance (λmax) ~220 nm, ~272 nmThe methoxyphenyl (anisole) chromophore exhibits two primary absorbance maxima. Detection at either wavelength can be used, with the lower wavelength generally providing higher sensitivity.

Experimental Protocols

Recommended HPLC Method

This protocol outlines a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase pH adjustment.

  • This compound: Reference standard of known purity.

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20% to 70% B, 15-20 min: 70% B, 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 272 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric Acid) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent (50:50 acetonitrile:water) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters that should be assessed to ensure the method is suitable for its intended purpose.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The analyte peak should be well-resolved from any impurities or matrix components.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm or 272 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify ph_selection_logic analyte Analyte: this compound pka Piperidine Nitrogen pKa ≈ 9.0 analyte->pka rule For good peak shape and reproducibility, mobile phase pH should be ≥ 2 units below pKa. pka->rule ph_choice Recommended Mobile Phase pH < 7 rule->ph_choice implementation Use 0.1% Phosphoric Acid (pH ≈ 2.5) or 0.1% Formic Acid (pH ≈ 2.7) ph_choice->implementation outcome Analyte is consistently protonated, ensuring stable retention and symmetrical peaks. implementation->outcome

Application Note: Comprehensive NMR Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 4-(3-Methoxyphenyl)piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. The protocols outlined herein cover sample preparation, and 1D and 2D NMR data acquisition. Predicted ¹H and ¹³C NMR data are presented in a clear, tabular format to facilitate structural elucidation and characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of piperidine-based compounds.

Introduction

This compound is a member of the 4-aryl-4-hydroxypiperidine class of compounds, which are important scaffolds in the development of various therapeutic agents. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such small molecules in solution. This application note presents a standard operating procedure for the NMR analysis of this compound, including predicted spectral data to aid in the interpretation of experimental results.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6' (axial)3.20 - 3.35m2H
H-2', H-6' (equatorial)2.85 - 3.00m2H
H-3', H-5' (axial)2.05 - 2.20m2H
H-3', H-5' (equatorial)1.70 - 1.85m2H
Ar-H7.25 - 7.35t1H~8.0
Ar-H7.05 - 7.15m2H
Ar-H6.80 - 6.90dd1H~8.0, 2.0
OCH₃3.81s3H
OH(variable)br s1H
NH(variable)br s1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-4'~70.0
C-2', C-6'~40.0
C-3', C-5'~35.0
C-1"~148.0
C-3"~160.0
C-5"~130.0
C-2"~113.0
C-4"~118.0
C-6"~112.0
OCH₃~55.2

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh 5-10 mg of this compound.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1]

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is between 4-5 cm.

  • Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid interfering with the magnetic field homogeneity.[2]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1. ¹H NMR Spectroscopy

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : Typically -2 to 12 ppm.

  • Acquisition Time : Approximately 3-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16 to 64, depending on the sample concentration.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program : A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : Typically 0 to 220 ppm.

  • Acquisition Time : Approximately 1-2 seconds.

  • Relaxation Delay : 2 seconds.

  • Number of Scans : 1024 to 4096, as ¹³C has a low natural abundance.

2.3. 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.

  • Standard pulse programs provided by the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

Data Processing and Interpretation

  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking : Identify the chemical shift of each peak.

  • Analysis of 2D Spectra : Correlate peaks in the COSY and HSQC spectra to build up the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD Insert into Spectrometer twoD 2D NMR (COSY, HSQC) ft Fourier Transform oneD->ft twoD->ft phase_base Phasing & Baseline Correction ft->phase_base ref_int Referencing & Integration phase_base->ref_int assign Structure Elucidation ref_int->assign

Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural determination. The provided predicted spectral data serves as a useful reference for the interpretation of experimental results.

References

Application Note: Mass Spectrometric Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 4-(3-Methoxyphenyl)piperidin-4-ol using mass spectrometry. The piperidine scaffold is a significant motif in many pharmaceutical agents, making the comprehensive analytical characterization of its derivatives crucial for identity confirmation, purity assessment, and stability studies in drug discovery and development. This application note outlines a general procedure for electrospray ionization (ESI) mass spectrometry and proposes a theoretical fragmentation pathway based on the analysis of related compounds.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a hydroxyl group, and a 3-methoxyphenyl substituent. The structural elucidation and confirmation of such molecules are fundamental in medicinal chemistry. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This note details the application of mass spectrometry for the analysis of this compound, offering a protocol for sample preparation and data acquisition, and a discussion of its expected mass spectrum and fragmentation patterns.

Predicted Mass Spectrometry Data

Based on its chemical structure (C12H17NO2), the predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized in the table below. The monoisotopic mass of the compound is approximately 207.126 g/mol .[1]

AdductPredicted m/z
[M+H]+208.1332
[M+Na]+230.1151
[M+K]+246.0891
[M+NH4]+225.1598
[M-H]-206.1186
[M+HCOO]-252.1241
[M+CH3COO]-266.1398

Experimental Protocol: ESI-MS Analysis

This protocol provides a general method for the analysis of this compound using an electrospray ionization (ESI) mass spectrometer, which is commonly coupled with liquid chromatography (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a dilute working solution of approximately 0.1 µg/mL in the mobile phase to be used for analysis. The final concentration may require optimization based on instrument sensitivity.

2. Instrumentation and Parameters (Direct Infusion):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Mass Range: 50 - 500 m/z

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): Set according to the instrument manufacturer's specifications.

  • Drying Gas (N₂) Flow Rate and Temperature: Optimize for maximum signal intensity and stability.

3. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 208.13) as the precursor ion.

  • Analyze the resulting product ion spectrum to identify characteristic fragment ions.

  • For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition. The mass error should ideally be less than 5 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Start stock Prepare 1 mg/mL Stock Solution start->stock working Prepare 0.1 µg/mL Working Solution stock->working infusion Direct Infusion into ESI Source working->infusion ms_scan Full Scan MS (m/z 50-500) infusion->ms_scan select_ion Isolate [M+H]⁺ (m/z 208.13) ms_scan->select_ion analyze_ms Identify [M+H]⁺ ms_scan->analyze_ms msms_scan MS/MS Fragmentation select_ion->msms_scan analyze_msms Analyze Fragment Ions msms_scan->analyze_msms confirm Structure Confirmation analyze_msms->confirm

Experimental workflow for MS analysis.

Proposed Fragmentation Pathway

While no experimental mass spectrum for this compound is publicly available, a plausible fragmentation pathway can be proposed based on the fragmentation of similar structures, such as other piperidine and methoxyphenyl derivatives.[2][3][4] Under positive mode ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 208.13 would be the precursor ion. The fragmentation is likely to be initiated by the loss of water from the tertiary alcohol, followed by cleavages of the piperidine ring.

Key fragmentation steps may include:

  • Loss of Water: A neutral loss of H₂O (18.01 Da) from the protonated molecule is a common fragmentation for alcohols, leading to a carbocation at m/z 190.12.

  • Piperidine Ring Opening: Subsequent fragmentation of the piperidine ring can occur through various pathways. A common fragmentation involves the cleavage of the C-C bonds adjacent to the nitrogen, leading to characteristic fragment ions.

  • Formation of the Methoxyphenyl Fragment: Cleavage could also lead to the formation of a stable methoxyphenyl-containing fragment.

fragmentation_pathway parent [M+H]⁺ m/z 208.13 (C₁₂H₁₈NO₂⁺) loss_h2o Loss of H₂O parent->loss_h2o fragment1 [M+H-H₂O]⁺ m/z 190.12 (C₁₂H₁₆N⁺) loss_h2o->fragment1 loss_c5h10n Piperidine Ring Fragmentation fragment1->loss_c5h10n loss_c7h7o Piperidine Ring Fragmentation fragment1->loss_c7h7o fragment2 Methoxyphenyl Fragment m/z 121.06 (C₇H₉O⁺) loss_c5h10n->fragment2 fragment3 Piperidine Fragment m/z 88.08 (C₅H₁₀N⁺) loss_c7h7o->fragment3

Proposed fragmentation of this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The outlined experimental procedure and the proposed fragmentation pathway offer a starting point for the structural characterization and purity assessment of this compound and its analogs. Researchers are encouraged to adapt and optimize the provided methods to suit their specific instrumentation and analytical requirements. The comprehensive characterization of such molecules is essential for advancing drug discovery and development efforts.

References

Application Notes and Protocols for In Vivo Studies of 4-Aryl-4-hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for 4-(3-Methoxyphenyl)piperidin-4-ol. The following application notes and protocols are based on published in vivo research of structurally related 4-aryl-4-hydroxypiperidine analogs, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine and 4-(4'-bromophenyl)-4-piperidinol. These notes are intended to serve as a guide for researchers and drug development professionals interested in the potential in vivo effects of this class of compounds.

Application Notes

The 4-aryl-4-hydroxypiperidine scaffold is a key pharmacophore found in various biologically active compounds, notably demonstrating significant analgesic properties. In vivo studies on analogs suggest that these compounds likely interact with the central nervous system, potentially targeting opioid receptors to elicit their effects. The data from animal models, primarily rodents, indicate a dose-dependent analgesic response to thermal stimuli. These compounds represent promising leads for the development of novel pain therapeutics. The substitution on the phenyl ring and modifications at the piperidine nitrogen appear to significantly influence the potency and efficacy of these analogs.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from in vivo studies of 4-aryl-4-hydroxypiperidine analogs.

Table 1: Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives in Male Wistar Rats (Tail Flick Test)

CompoundDose (mg/kg, i.m.)Latency Period (seconds) at 60 min
Vehicle Control -2.5 ± 0.2
Pethidine (Ref.) 508.5 ± 0.3
Derivative 2 507.8 ± 0.4
Derivative 3 507.2 ± 0.3
Derivative 4 506.5 ± 0.2
Derivative 5 508.1 ± 0.5

Data adapted from a study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[1]

Table 2: Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives in Mice (Writhing Test)

CompoundDose (mg/kg)% Inhibition of Writhing
Control -0%
PD1 (Parent Cmpd) -Highly Significant (p < 0.01)
PD3 (Phenacyl Deriv.) -Highly Significant (p < 0.01)
PD5 (Phenacyl Deriv.) -Highly Significant (p < 0.01)

Qualitative summary from an ex vivo and in vivo study on piperidine derivatives, specific quantitative data on dose and % inhibition were not provided in the abstract.[2]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Activity using the Tail Flick Test

This protocol is based on the methodology used for assessing the analgesic effects of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives in rats.[1]

1. Animals:

  • Male Wistar rats (150-200g).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatize animals to the laboratory conditions for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Dissolve the test compounds and the reference drug (e.g., Pethidine) in a suitable vehicle (e.g., normal saline).

  • Administer the compounds intramuscularly (i.m.) at a dose of 50 mg/kg body weight.

  • The control group receives an equivalent volume of the vehicle.

3. Experimental Procedure:

  • Measure the basal reaction time (latency) of each rat by focusing a beam of radiant heat on the distal part of the tail.

  • The tail flick latency is the time taken by the rat to withdraw its tail from the heat source.

  • A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • After drug administration, measure the tail flick latency at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

4. Data Analysis:

  • Record the mean latency period for each group at each time point.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect compared to the control group.

Protocol 2: Evaluation of Analgesic Activity using the Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating peripheral analgesic activity and is relevant to the findings on 4-(4'-bromophenyl)-4-piperidinol derivatives.[2]

1. Animals:

  • Male or female mice (20-25g).

  • House and acclimatize the animals as described in Protocol 1.

2. Drug Preparation and Administration:

  • Prepare the test compounds in a suitable vehicle.

  • Administer the compounds via an appropriate route (e.g., intraperitoneally or orally) at predetermined doses.

  • The control group receives the vehicle alone.

3. Experimental Procedure:

  • Thirty minutes after the administration of the test compound, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period, typically 15-20 minutes.

4. Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

  • Analyze the data for statistical significance.

Visualizations

Experimental_Workflow_Analgesic_Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Rats/Mice) Compound_Prep Test Compound & Vehicle Preparation Administration Drug Administration (i.m. / i.p. / p.o.) Compound_Prep->Administration Behavioral_Test Behavioral Assay (Tail Flick / Writhing Test) Administration->Behavioral_Test Data_Collection Data Collection (Latency / Writhing Count) Behavioral_Test->Data_Collection Stats_Analysis Statistical Analysis (% Inhibition / p-value) Data_Collection->Stats_Analysis Results Results & Interpretation Stats_Analysis->Results

Caption: Workflow for in vivo analgesic activity screening.

Putative_Analgesic_Pathway Compound 4-Aryl-4-hydroxypiperidine Analog CNS Central Nervous System Compound->CNS Opioid_Receptor Opioid Receptors (e.g., µ-opioid) CNS->Opioid_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Modulation Opioid_Receptor->Signaling_Cascade Nociceptive_Pathway Inhibition of Nociceptive Signal Transmission Signaling_Cascade->Nociceptive_Pathway Analgesia Analgesic Effect Nociceptive_Pathway->Analgesia

Caption: Putative mechanism of action for analgesic effects.

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)piperidin-4-ol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential cytotoxic and apoptotic effects of 4-(3-Methoxyphenyl)piperidin-4-ol on cancer cell lines. The following protocols are foundational and can be adapted for various cell lines and research questions.

Introduction

This compound is a piperidine derivative. Piperidine and its analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and neuroprotective properties[1][2][3]. The structural motif of this compound suggests its potential as a modulator of cellular signaling pathways. These protocols outline a series of in vitro cell-based assays to characterize its biological effects, focusing on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound
Concentration (µM)% Viability (Mean ± SD) - Cell Line A (e.g., MCF-7)% Viability (Mean ± SD) - Cell Line B (e.g., A549)
0 (Control)100 ± 4.5100 ± 5.2
195.2 ± 3.898.1 ± 4.1
1075.6 ± 5.185.3 ± 6.3
2552.3 ± 4.968.7 ± 5.5
5028.9 ± 3.245.1 ± 4.8
10015.4 ± 2.522.6 ± 3.9
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining) in Response to this compound
Treatment (24h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control96.1 ± 2.12.5 ± 0.81.4 ± 0.5
50 µM Compound40.3 ± 3.535.8 ± 2.923.9 ± 3.1
Table 3: Cell Cycle Distribution (Propidium Iodide Staining) Following Treatment with this compound
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Control55.2 ± 3.328.1 ± 2.516.7 ± 1.9
50 µM Compound72.8 ± 4.115.3 ± 2.211.9 ± 1.5

Experimental Protocols

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_treatment Incubate (e.g., 24h, 48h, 72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Apoptosis_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze Cell_Cycle_Analysis_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_detect Detection harvest Harvest Treated Cells wash_pbs1 Wash with PBS harvest->wash_pbs1 fix Fix in Cold 70% Ethanol wash_pbs1->fix wash_pbs2 Wash with PBS (x2) fix->wash_pbs2 resuspend Resuspend in PI/RNase Solution wash_pbs2->resuspend incubate Incubate 30 min resuspend->incubate analyze Analyze by Flow Cytometry incubate->analyze Western_Blot_Signaling_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic compound 4-(3-Methoxyphenyl) piperidin-4-ol bax Bax compound->bax Activation bcl2 Bcl-2 compound->bcl2 Inhibition caspase3 Caspase-3 bax->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Synthesis of Novel Compounds from 4-(3-Methoxyphenyl)piperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile starting material, 4-(3-Methoxyphenyl)piperidin-4-ol. This commercially available scaffold is a valuable building block for the creation of a diverse range of molecules with potential applications in medicinal chemistry and drug discovery, particularly in the development of analgesics, and agents targeting the central nervous system.

The following sections detail synthetic transformations targeting the piperidine nitrogen, the tertiary hydroxyl group, and the combined reactivity of both functionalities to generate spirocyclic systems.

I. Derivatization of the Piperidine Nitrogen: N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a prime site for functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds.

Application Notes:

N-alkylation and N-acylation are fundamental reactions for modifying the piperidine core. The choice of alkylating or acylating agent, base, and solvent system is crucial for achieving high yields and purity. N-alkylation can introduce a range of alkyl and arylalkyl groups, which can influence receptor binding and pharmacokinetic profiles. N-acylation, on the other hand, can be used to introduce amide, carbamate, or urea functionalities, which can act as hydrogen bond donors or acceptors and influence the compound's interaction with biological targets.

Experimental Protocols:

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a standard procedure for the N-acylation of this compound using an acyl chloride or acid anhydride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM at 0 °C.

  • Add the acyl chloride or acid anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield the N-acylated product.

Reaction Reagents and Conditions Product Yield (%)
N-BenzylationBenzyl bromide, K₂CO₃, DMF, 60 °C1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol85-95%
N-AcetylationAcetic anhydride, Pyridine, DCM, rt1-Acetyl-4-(3-methoxyphenyl)piperidin-4-ol90-98%

Table 1: Representative N-Alkylation and N-Acylation Reactions.

N_Derivatization start This compound N_Alkyl N-Alkylated Product start->N_Alkyl R-X, Base N_Acyl N-Acylated Product start->N_Acyl RCOCl or (RCO)2O, Base

Diagram 1: N-Derivatization Pathways.

II. Modification of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C4 position offers another point for derivatization, including dehydration to form an alkene or conversion to other functional groups.

Application Notes:

Dehydration of the tertiary alcohol leads to the formation of a tetrahydropyridine ring, a common scaffold in neuroactive compounds. This reaction is typically acid-catalyzed. The resulting double bond can be further functionalized, for example, through hydrogenation or dihydroxylation, to introduce additional diversity.

Experimental Protocol:

Protocol 3: Dehydration to form 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

This protocol describes the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Xylene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the tetrahydropyridine derivative.

Reaction Reagents and Conditions Product Yield (%)
Dehydrationp-TsOH, Toluene, Reflux4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine75-85%

Table 2: Dehydration of this compound.

Dehydration_Reaction start This compound product 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine start->product Acid Catalyst, Heat

Diagram 2: Dehydration Reaction Workflow.

III. Synthesis of Spirocyclic Compounds

The presence of both a nucleophilic nitrogen and a hydroxyl group in close proximity allows for the construction of spirocyclic systems, which are of great interest in drug design due to their rigid three-dimensional structures.

Application Notes:

The synthesis of spiro[piperidine-4,2'-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'-[1][2]triazolo[1,5-c]quinazolines] from 4-aryl-4-hydroxypiperidines has been reported. These reactions typically involve the condensation of the piperidine derivative with a suitable bifunctional reagent. The formation of these complex heterocyclic systems in a single step highlights the utility of this compound as a scaffold for diversity-oriented synthesis.

Experimental Protocols:

Protocol 4: Synthesis of Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Derivatives

This protocol is adapted from the synthesis of related spiro-quinazolinones.

Materials:

  • N-Substituted-4-(3-methoxyphenyl)piperidin-4-ol (e.g., N-benzyl derivative from Protocol 1)

  • 2-Aminobenzamide

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mix the N-substituted-4-(3-methoxyphenyl)piperidin-4-ol (1.0 eq) and 2-aminobenzamide (1.1 eq) in a round-bottom flask.

  • Add polyphosphoric acid (or Eaton's reagent) to the mixture.

  • Heat the reaction mixture at 120-140 °C for several hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated NaHCO₃ solution.

  • Extract the product with chloroform (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to afford the spiro-quinazolinone.

Protocol 5: Synthesis of Spiro[piperidine-4,5'-[1][2]triazolo[1,5-c]quinazoline] Derivatives

This protocol is based on the synthesis of analogous spiro-triazoloquinazolines.

Materials:

  • N-Substituted-4-(3-methoxyphenyl)piperidin-4-ol

  • 2-(1H-1,2,4-Triazol-5-yl)aniline

  • Phosphorus oxychloride (POCl₃) or Eaton's reagent

  • Acetonitrile or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-substituted-4-(3-methoxyphenyl)piperidin-4-ol (1.0 eq) and 2-(1H-1,2,4-triazol-5-yl)aniline (1.0 eq) in a suitable solvent like acetonitrile or dioxane, add phosphorus oxychloride (or Eaton's reagent) at 0 °C.

  • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a stirred mixture of ice and a saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired spiro-triazoloquinazoline.

Product Type Key Reagents General Structure
Spiro-quinazolinone2-Aminobenzamide, PPASpiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Spiro-triazoloquinazoline2-(1H-1,2,4-Triazol-5-yl)aniline, POCl₃Spiro[piperidine-4,5'-[1][2]triazolo[1,5-c]quinazoline]

Table 3: Synthesis of Spirocyclic Derivatives.

Spirocyclization start N-Substituted-4-(3-Methoxyphenyl) piperidin-4-ol quinazolinone Spiro-quinazolinone start->quinazolinone 2-Aminobenzamide, Condensing Agent triazoloquinazoline Spiro-triazoloquinazoline start->triazoloquinazoline 2-(1H-1,2,4-Triazol-5-yl)aniline, Condensing Agent

Diagram 3: Spirocyclization Pathways.

These protocols provide a foundation for the synthesis of a variety of novel compounds from this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best results. The structural diversity accessible from this starting material makes it a valuable tool in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method is the Grignard reaction. This involves the nucleophilic addition of a 3-methoxyphenylmagnesium halide (Grignard reagent) to a protected 4-piperidone, typically N-Boc-4-piperidone. The resulting product, N-Boc-4-(3-methoxyphenyl)piperidin-4-ol, can then be deprotected under acidic conditions to yield the final compound.

Q2: I am experiencing very low yields in my Grignard reaction. What are the potential causes?

A2: Low yields in this Grignard reaction can stem from several factors.[1] Key areas to investigate include:

  • Inactive Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer that prevents the reaction from initiating.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried.[2]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of your target compound.[1]

Q3: What are the common side reactions I should be aware of?

A3: The primary side reactions that can lower your yield include:

  • Enolization of N-Boc-4-piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the piperidone. This leads to the recovery of the starting material after the workup.[1][2]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted 3-bromoanisole, leading to the formation of a biaryl byproduct (3,3'-dimethoxybiphenyl).[1]

  • Reduction of N-Boc-4-piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. However, this is not a concern with 3-methoxyphenylmagnesium bromide.

  • Dehydration of the Product: The tertiary alcohol product can be susceptible to dehydration to form 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, especially during acidic workup conditions.[1]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following:

  • Low Temperature: Add the Grignard reagent to the N-Boc-4-piperidone solution at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over enolization.[1][2]

  • Slow Addition: Add the Grignard reagent dropwise to maintain a low concentration and control the reaction's exothermicity.[2]

  • Control of Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the piperidone, but avoid a large excess which can promote side reactions.

  • Mild Quenching: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride instead of a strong acid to prevent dehydration of the product.[1]

Q5: My purification by column chromatography is not effective. What can I do?

A5: The basic nitrogen of the piperidine ring can interact with the acidic silica gel, leading to tailing and poor separation. To improve this:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel with the eluent and add 1-2% triethylamine to neutralize the acidic sites before packing your column.[3]

  • Optimize Your Eluent System: A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar byproducts like the Wurtz coupling product.[3]

Q6: The final product is an oil and difficult to handle. How can I obtain a solid?

A6: If the free base is an oil, consider the following to induce crystallization:

  • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).[3]

  • Salt Formation: Convert the free base to a salt, such as the hydrochloride salt, by treating a solution of the compound with an appropriate acid (e.g., HCl in dioxane). Salts often have higher melting points and are more crystalline.[3]

Troubleshooting Guides

Problem 1: Grignard Reaction Fails to Initiate
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Magnesium Surface Activate the magnesium turnings by crushing them in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]The disappearance of the iodine color or the initiation of bubbling indicates activation of the magnesium.
Presence of Moisture Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the 3-bromoanisole is dry.The reaction should initiate as the Grignard reagent is no longer being quenched by water.
Poor Quality Reagents Use freshly opened anhydrous solvents and high-purity 3-bromoanisole and magnesium turnings.Improved reaction initiation and Grignard reagent formation.
Problem 2: Low Yield of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Enolization of N-Boc-4-piperidone Perform the addition of the Grignard reagent at low temperatures (-78 °C to 0 °C).[1][2] Consider using a less basic Grignard reagent if possible, or adding a Lewis acid like CeCl₃ (Luche conditions) to enhance the nucleophilicity of the Grignard reagent.[2]Increased yield of the desired tertiary alcohol and less recovery of the starting piperidone.
Wurtz Coupling Prepare the Grignard reagent by slowly adding the 3-bromoanisole to the magnesium turnings to maintain a low concentration of the halide.Minimized formation of the 3,3'-dimethoxybiphenyl byproduct.
Incomplete Reaction Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry. Allow the reaction to stir for a sufficient amount of time, monitoring by TLC.Complete consumption of the starting N-Boc-4-piperidone and an increased yield of the product.
Dehydration during Workup Quench the reaction with a saturated aqueous solution of NH₄Cl instead of a strong acid.[1]Preservation of the tertiary alcohol functionality.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield
Entry Temperature for Grignard Addition Yield of N-Boc-4-(3-Methoxyphenyl)piperidin-4-ol (%) Key Observation
1Room Temperature (25 °C)45Significant amount of unreacted N-Boc-4-piperidone observed.
20 °C75Improved yield with less starting material recovered.
3-78 °C88Highest yield with minimal enolization byproduct.

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(3-methoxyphenyl)piperidin-4-ol
  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Activate the magnesium with a crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 3-bromoanisole (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 3-bromoanisole solution to initiate the reaction.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the stirred solution of N-Boc-4-piperidone.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel deactivated with 1-2% triethylamine, using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of N-Boc-4-(3-methoxyphenyl)piperidin-4-ol
  • Reaction Setup:

    • Dissolve N-Boc-4-(3-methoxyphenyl)piperidin-4-ol (1.0 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid (TFA) (10 eq.) or an excess of 4M HCl in dioxane.

  • Reaction and Workup:

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    • If the product is a salt, triturate the residue with diethyl ether to precipitate the salt, then filter and dry.[4]

Visualizations

Synthesis_Pathway 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenyl- magnesium bromide 3-Bromoanisole->3-Methoxyphenylmagnesium_bromide Grignard Formation Mg, THF Mg, THF Mg, THF->3-Methoxyphenylmagnesium_bromide N-Boc-product N-Boc-4-(3-Methoxyphenyl)- piperidin-4-ol 3-Methoxyphenylmagnesium_bromide->N-Boc-product Grignard Addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-product Final_Product 4-(3-Methoxyphenyl)- piperidin-4-ol N-Boc-product->Final_Product Deprotection Acid TFA or HCl Acid->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield? check_initiation Grignard reaction initiated? start->check_initiation check_moisture Anhydrous conditions? check_initiation->check_moisture Yes activate_mg Activate Mg (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No check_temp Low temperature addition? check_moisture->check_temp Yes dry_reagents Flame-dry glassware, use anhydrous solvents check_moisture->dry_reagents No lower_temp Add Grignard at -78°C to 0°C check_temp->lower_temp No good_yield Yield Improved check_temp->good_yield Yes activate_mg->good_yield dry_reagents->good_yield lower_temp->good_yield

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(3-Methoxyphenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is a dark-colored oil or waxy solid. What are the likely impurities?

A1: The appearance of a dark-colored, non-crystalline crude product often indicates the presence of several types of impurities arising from the synthesis, which typically involves the reaction of a Grignard reagent (3-methoxyphenylmagnesium bromide) with an N-protected 4-piperidone.

Potential Impurities:

  • Unreacted Starting Materials: Residual N-protected 4-piperidone and byproducts from the Grignard reagent formation.

  • Grignard Byproducts: Homocoupling products of the Grignard reagent (e.g., 3,3'-dimethoxybiphenyl).

  • Magnesium Salts: Residual magnesium salts from the Grignard reaction workup can form complexes with the product.

  • Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., THF, toluene) may be difficult to remove completely.

  • Degradation Products: The piperidine ring can be susceptible to oxidation or side reactions under harsh workup conditions.

Troubleshooting & Optimization:

  • Workup: Ensure the quenching of the Grignard reaction is performed carefully at a low temperature to minimize side reactions. An acidic workup (e.g., with aqueous NH4Cl or dilute HCl) should be performed to neutralize the reaction and dissolve magnesium salts.

  • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. A basic wash (e.g., with aqueous NaHCO3) can help remove acidic impurities.

Q2: I am having difficulty removing a less polar impurity that is visible on my TLC plate. What is it and how can I remove it?

A2: This is likely a biphenyl byproduct from the Grignard reagent homocoupling. Due to its non-polar nature, it will have a higher Rf value on a normal-phase TLC plate compared to the more polar desired product.

Troubleshooting:

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating non-polar byproducts. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the elution of the non-polar impurity first, followed by the desired product.

  • Recrystallization: If the byproduct is present in a small amount, recrystallization from a suitable solvent system may be effective. The non-polar impurity will likely remain in the mother liquor.

Q3: My compound appears to be degrading on the silica gel column, resulting in streaking on the TLC and low recovery. What can I do to prevent this?

A3: The basic nitrogen of the piperidine ring can interact with the acidic silica gel, leading to degradation or irreversible adsorption.

Troubleshooting:

  • Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry in the mobile phase containing a small amount of a volatile base, such as triethylamine (Et₃N) (typically 1-2% v/v). This will cap the acidic silanol groups and minimize product degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina for chromatography.

  • Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column. Avoid leaving the compound on the column for extended periods.

Q4: I have purified my this compound by column chromatography, but it remains an oil and I cannot induce crystallization. What are my options?

A4: The inability to crystallize is a common issue for many organic compounds. Several techniques can be employed to induce crystallization.

Troubleshooting:

  • Solvent Screening: Test a variety of solvents and solvent mixtures to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. Good starting points include ethyl acetate, isopropyl alcohol, acetone, or mixtures like ethyl acetate/hexanes or dichloromethane/petroleum ether.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create nucleation sites.

    • Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) and finally a freezer (-20°C) if necessary. Avoid rapid cooling, which can lead to "oiling out."

  • Salt Formation: If the free base is resistant to crystallization, consider forming a salt. Treatment of a solution of the purified compound with an acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can yield a more crystalline salt.

Quantitative Data Summary

The following table provides representative data for the purification of this compound based on typical outcomes for similar compounds.

Purification MethodStarting Purity (by LCMS)Final Purity (by LCMS)Typical Yield (%)Notes
Flash Chromatography (Silica Gel)~80%>95%65-85%Potential for some degradation if silica is not neutralized with a base like triethylamine.
Flash Chromatography (Neutral Alumina)~80%>98%70-90%Good alternative to silica gel to avoid degradation of the basic piperidine compound.
Recrystallization>95% (from chromatography)>99%80-95%Effective for removing minor impurities post-chromatography, provided a suitable solvent is found.
Acid-Base Extraction~80%~90-95%90-98%Good for removing non-basic impurities, but may not effectively remove structurally similar basic byproducts.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography with triethylamine-deactivated silica gel.

  • Preparation of Deactivated Silica:

    • In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 30 minutes.

  • Column Packing:

    • Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly.

    • Ensure the packed column is stable and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 90:10 Hexanes:Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate + 1% Et₃N).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound that has been previously purified by chromatography.

  • Solvent Selection:

    • Place the purified oil or solid in a clean Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation begins at room temperature, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Visualizations

Purification_Workflow Crude Crude Product (Oil/Waxy Solid) Analysis1 TLC/LCMS Analysis Crude->Analysis1 Decision1 Purity Assessment Analysis1->Decision1 Chromatography Flash Column Chromatography (Deactivated Silica or Alumina) Decision1->Chromatography < 95% Pure DirectCrystallization Direct Recrystallization Decision1->DirectCrystallization > 95% Pure (with minor impurities) Analysis2 TLC/LCMS Analysis of Fractions Chromatography->Analysis2 Combine Combine Pure Fractions & Evaporate Analysis2->Combine PureOil Purified Product (Oil/Amorphous Solid) Combine->PureOil Decision2 Crystallization Needed? PureOil->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes PureSolid Pure Crystalline Product Decision2->PureSolid No (if solid) Recrystallization->PureSolid DirectCrystallization->PureSolid

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Crystallization Start Purified Product (Remains an Oil) Solvent Solvent Screening (e.g., EtOAc, IPA, Acetone, EtOAc/Hexanes) Start->Solvent Induce Induce Crystallization Solvent->Induce Scratch Scratch with Glass Rod Induce->Scratch Seed Add Seed Crystal Induce->Seed Cool Slow Cooling (RT -> 4°C -> -20°C) Induce->Cool Success Crystalline Solid Obtained Scratch->Success Failure Still Oily or 'Oiling Out' Scratch->Failure Seed->Success Seed->Failure Cool->Success Cool->Failure Salt Consider Salt Formation (e.g., with HCl or TsOH) Failure->Salt

Caption: Decision tree for troubleshooting crystallization of this compound.

Overcoming solubility issues with 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3-Methoxyphenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The solubility of a compound is influenced by its molecular structure. While the piperidine ring's nitrogen and the hydroxyl group can participate in hydrogen bonding, the overall structure, which includes a methoxyphenyl group, possesses significant nonpolar characteristics.[1] This combination of a hydrophobic phenyl ring and a saturated heterocyclic system contributes to its poor solubility in aqueous solutions.

Q2: My compound won't dissolve in my aqueous buffer. What is the first troubleshooting step?

A2: The initial step is to create a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium. This is a standard practice for compounds with low water solubility.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating initial stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate water-miscible organic solvent like DMSO or ethanol. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. Store the stock solution at -20°C or -80°C, and always prepare fresh solutions for consistency in your experiments.[1]

Q4: My compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. How can I fix this?

A4: This is a common problem when the aqueous buffer cannot solubilize the compound at the desired final concentration.[1] Here are several strategies to address this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as high as tolerable for your experimental system (often up to 1%) to help maintain solubility.[1]

  • Reduce Final Compound Concentration: Your desired concentration may be above the compound's solubility limit in the final buffer. Try lowering the concentration.

  • Use Co-solvents: Incorporate a small percentage of a co-solvent like propylene glycol or ethanol in your final aqueous buffer.[2]

  • Stepwise Dilution: Perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]

Q5: Can pH adjustment be used to improve the solubility of this compound?

A5: Yes, pH modification is a highly effective technique for ionizable compounds.[2][3][4] this compound is a weakly basic compound due to the piperidine nitrogen. In acidic conditions (lower pH), the nitrogen atom will become protonated (ionized), which typically leads to a significant increase in aqueous solubility.[5] Conversely, at higher pH, the compound will be in its less soluble, unionized form.[5]

Q6: What advanced solubility enhancement techniques can I consider if co-solvents and pH adjustment are insufficient?

A6: For more challenging solubility issues, several advanced methods can be explored:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[1][4][6][7] This is a widely used technique to improve the solubility and stability of poorly soluble compounds.[6][7]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (like HPMC or PVP) to improve wettability and dissolution rate.[3][8]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][4][9] However, this does not change the equilibrium solubility.[9]

Troubleshooting Guide: Compound Precipitation

If you observe precipitation during your experiment, follow this logical workflow to identify and resolve the issue.

G start Precipitation Observed check_conc Is the final concentration above the known solubility limit? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO/organic solvent concentration <0.5%? check_conc->check_dmso No end_ok Problem Resolved reduce_conc->end_ok increase_dmso Increase final organic solvent concentration (if tolerated by assay) check_dmso->increase_dmso Yes ph_issue Is the buffer pH causing the compound to be unionized? check_dmso->ph_issue No increase_dmso->end_ok adjust_ph Lower the pH of the buffer to ionize the compound ph_issue->adjust_ph Yes adv_methods Consider Advanced Methods: - Co-solvents - Cyclodextrins - Solid Dispersions ph_issue->adv_methods No / Not Feasible adjust_ph->end_ok

Caption: Troubleshooting workflow for compound precipitation.

Data on Solubility Enhancement Strategies

The following tables provide illustrative data on how different strategies can impact the solubility of a poorly soluble, weakly basic compound like this compound.

Table 1: Illustrative Effect of pH on Aqueous Solubility

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.0> 1.0
Acetate Buffer4.5~0.5
Bicarbonate Buffer9.0< 0.01

Note: Data is representative and should be confirmed experimentally for this compound.

Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Solvent System (Aqueous Buffer with Co-solvent)Co-solvent % (v/v)Approximate Solubility (mg/mL)
5% DMSO5%~0.05
10% Ethanol10%~0.08
20% Propylene Glycol20%~0.20
10% PEG 40010%~0.15

Note: Data is representative. The compatibility of co-solvents with the specific experimental assay must be verified.

Experimental Protocols

Protocol 1: General Workflow for Solubility Enhancement

This workflow outlines the sequential steps researchers can take to find a suitable solvent system for their compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation start Prepare 10 mM stock in 100% DMSO dilute Dilute stock into aqueous buffer (pH 7.4) start->dilute observe Observe for Precipitation dilute->observe soluble Soluble observe->soluble No insoluble Insoluble observe->insoluble Yes ph_adjust pH Adjustment (Test buffers from pH 2 to 6) cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) ph_adjust->cyclodextrin Still Insoluble cosolvent Co-solvent Screening (Test Ethanol, PEG, Propylene Glycol) cosolvent->cyclodextrin Still Insoluble solid_disp Solid Dispersion (e.g., with PVP, HPMC) cyclodextrin->solid_disp insoluble->ph_adjust insoluble->cosolvent

Caption: Experimental workflow for solubility enhancement.

Protocol 2: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl, acetate, phosphate, bicarbonate).

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the samples to sit undisturbed for the undissolved solid to settle.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in mg/mL or µM at each specific pH and temperature.[1]

Protocol 3: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (at a fixed, relevant pH) containing different co-solvents (e.g., DMSO, ethanol, PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Sample Addition: Add an excess amount of solid this compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow steps 3-7 from the "pH-Dependent Solubility Profiling" protocol to determine the solubility in each co-solvent system.

References

Stability of 4-(3-Methoxyphenyl)piperidin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Methoxyphenyl)piperidin-4-ol in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the peak area of my compound, this compound, in my HPLC analysis over a short period. What could be the cause?

A1: A decreasing peak area in chromatographic analysis often suggests compound degradation. This compound, containing a tertiary amine within a piperidine ring and a tertiary alcohol, may be susceptible to degradation under certain conditions. Factors such as solvent choice, pH, light exposure, and temperature can influence its stability. It is crucial to perform systematic stability studies to understand its degradation profile under your specific experimental conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from its functional groups. The primary sites for degradation are the piperidine ring and the tertiary alcohol. Likely pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or products from ring-opening.[1][2] Oxidizing agents, including atmospheric oxygen over extended periods, can initiate this process.

  • Dehydration: The tertiary alcohol is prone to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of an alkene.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1]

Q3: In which solvents should I expect this compound to be most stable?

A3: Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions compared to protic or highly polar solvents. However, the choice of solvent is highly dependent on the experimental conditions (e.g., pH, temperature). For initial experiments, consider using solvents like acetonitrile or tetrahydrofuran. It is recommended to perform a preliminary stability assessment in the chosen solvent system.

Q4: How can I confirm if the new, unexpected peaks in my chromatogram are degradation products?

A4: A forced degradation study is the most effective way to identify potential degradation products.[3] By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate and identify the degradation products. These can then be compared to the unknown peaks in your experimental samples using techniques like HPLC with mass spectrometry (LC-MS) for mass identification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[1] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Review the solvent system and concentration; degradation products may have different solubility profiles.[1] 2. Conduct a time-course stability study in your experimental solvent to determine the rate of degradation.
Inconsistent results between experimental replicates. Sample instability during the experimental workflow.1. Prepare fresh solutions of the compound for each experiment. 2. Minimize the time between sample preparation and analysis. 3. Ensure consistent storage conditions for all samples.
Precipitate formation in the sample solution. Formation of a less soluble degradation product or salt.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.[1] 2. Review the solvent system and concentration; degradation products may have different solubility profiles.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with UV detection or LC-MS.

Data Presentation:

Summarize the results in a table to compare the percentage of degradation under different conditions.

Stress Condition Time (hours) Initial Peak Area Final Peak Area % Degradation Number of Degradation Peaks
Control48
0.1 M HCl24
0.1 M NaOH24
3% H₂O₂8
Thermal (60°C)48
Photolytic-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress stock->photo hplc RP-HPLC / LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (N-oxide, Ring Opening) parent->oxidation Oxidizing Agents (e.g., H₂O₂, O₂) dehydration Dehydration (Alkene Formation) parent->dehydration Acid / Heat photodegradation Photodegradation (Radical Intermediates) parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-(3-methoxyphenyl)piperidin-4-ol. The information is presented in a question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to synthesize N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine has a low yield. What are the common causes?

A1: Low yields in this Grignard reaction are common and can often be attributed to several factors. The primary reasons include:

  • Presence of Water: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, preventing the formation of the Grignard reagent.

  • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the unreacted 3-bromoanisole, leading to the formation of 3,3'-dimethoxybiphenyl.[1][2] This homocoupling consumes the Grignard reagent, thereby lowering the yield of the target alcohol.

  • Incomplete Reaction: The reaction may not have gone to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, particularly tetrahydrofuran (THF), should be used.

  • Activate Magnesium: Use fresh, high-quality magnesium turnings. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The disappearance of the iodine's color or gentle bubbling indicates activation.

  • Control Reaction Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition of 3-bromoanisole. Subsequently, the addition of the Grignard reagent to the N-Boc-4-piperidone solution is typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.

  • Slow Addition of Aryl Halide: Add the 3-bromoanisole solution dropwise to the magnesium suspension. A slow addition rate helps to minimize the local concentration of the aryl halide, thus reducing the likelihood of the Wurtz coupling side reaction.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the N-Boc-4-piperidone. If the reaction appears sluggish, consider extending the reaction time.

Q2: I am observing a significant, non-polar side product in my crude reaction mixture. What is it and how can I remove it?

A2: The most probable non-polar side product is 3,3'-dimethoxybiphenyl , resulting from the Wurtz coupling reaction.[1][2] This byproduct is considerably less polar than the desired this compound due to the absence of the hydroxyl and piperidine functionalities.

Purification Strategy:

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating 3,3'-dimethoxybiphenyl from the desired product. Due to the significant difference in polarity, a solvent system with a moderate polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the elution of the non-polar biphenyl byproduct first, followed by the more polar product.

Q3: My N-Boc deprotection of the intermediate is not working efficiently. What are the best conditions?

A3: The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions.[3] Common and effective methods include:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a standard and efficient method for Boc deprotection. The reaction is typically complete within 1-2 hours at room temperature.[3]

  • Hydrochloric Acid (HCl) in Dioxane or Methanol: A 4M solution of HCl in dioxane or a solution of HCl in methanol are also widely used and effective for this transformation.

Troubleshooting Deprotection:

  • Incomplete Reaction: If TLC analysis indicates incomplete deprotection, you can increase the reaction time or the concentration of the acid.

  • Side Reactions: In some cases, the tertiary alcohol may be susceptible to elimination under strongly acidic conditions, especially with heating. It is advisable to perform the deprotection at room temperature or 0 °C and monitor the reaction closely.

Data Presentation

The following table summarizes the expected products and common side products in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in ReactionCommon Analytical Observations
This compound C₁₂H₁₇NO₂207.27Main Product Polar spot on TLC; Characteristic peaks in ¹H and ¹³C NMR; Molecular ion peak in MS.
3,3'-Dimethoxybiphenyl C₁₄H₁₄O₂214.26Side Product (Wurtz Coupling)Non-polar spot on TLC, runs high; Characteristic aromatic signals in ¹H NMR.[4]
N-Boc-4-piperidone C₁₀H₁₇NO₃199.25Starting Material Spot on TLC with intermediate polarity.
3-Bromoanisole C₇H₇BrO187.03Starting Material Can be observed in GC-MS of the crude mixture if unreacted.
Anisole C₇H₈O108.14Side Product (from quenching of Grignard reagent)Volatile, may be observed in GC-MS.

Experimental Protocols

Part 1: Synthesis of N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine

This protocol describes the Grignard reaction between 3-methoxyphenylmagnesium bromide and N-Boc-4-piperidone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 3-bromoanisole (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 3-methoxyphenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Deprotection of N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution (to a final concentration of 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Reaction_Pathway cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cluster_deprotection Deprotection cluster_side_reaction Side Reaction 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenyl- magnesium bromide 3-Bromoanisole->Grignard_Reagent 1. Wurtz_Product 3,3'-Dimethoxybiphenyl 3-Bromoanisole->Wurtz_Product Mg_THF Mg / Anhydrous THF Mg_THF->Grignard_Reagent Protected_Product N-Boc-4-(3-methoxyphenyl) -4-hydroxypiperidine Grignard_Reagent->Protected_Product 2. Grignard_Reagent->Wurtz_Product Wurtz Coupling N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Protected_Product Final_Product 4-(3-Methoxyphenyl) -piperidin-4-ol Protected_Product->Final_Product 3. H+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Grignard Product Check_Water Check for Moisture (Glassware, Solvents) Start->Check_Water Dry_Apparatus Flame/Oven Dry Glassware Use Anhydrous Solvents Check_Water->Dry_Apparatus Yes Check_Mg Assess Mg Quality and Activation Check_Water->Check_Mg No Dry_Apparatus->Check_Mg Activate_Mg Use Fresh Mg Activate with Iodine/DBE Check_Mg->Activate_Mg Poor Check_Side_Products Analyze for Side Products (e.g., Wurtz Coupling) Check_Mg->Check_Side_Products Good Activate_Mg->Check_Side_Products Optimize_Addition Slow Dropwise Addition of Aryl Halide Check_Side_Products->Optimize_Addition High Optimize_Temp Control Reaction Temperature Check_Side_Products->Optimize_Temp Low Optimize_Addition->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

References

Technical Support Center: Optimizing Derivatization of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-(3-Methoxyphenyl)piperidin-4-ol. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that can be derivatized?

This compound possesses two main reactive sites available for derivatization:

  • The Secondary Amine: The nitrogen atom within the piperidine ring is a nucleophilic secondary amine, making it susceptible to N-alkylation, N-acylation, and N-arylation reactions.[1]

  • The Tertiary Alcohol: The hydroxyl (-OH) group at the 4-position is a tertiary alcohol which can undergo reactions such as O-acylation and O-silylation.

Q2: When and why should a protecting group be used on the piperidine nitrogen?

A protecting group for the piperidine nitrogen is crucial when the desired reaction is at the hydroxyl group. The secondary amine is nucleophilic and can compete with the hydroxyl group, leading to a mixture of products.[1] Furthermore, the nitrogen can act as a ligand, deactivating metal catalysts used in certain coupling reactions.[2] By converting the amine into a less reactive form, such as a carbamate, its nucleophilicity is significantly reduced. Common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are effective for this purpose and can be removed later in the synthetic sequence.[1]

Q3: What are the recommended methods for N-alkylation of the piperidine ring?

N-alkylation of the piperidine nitrogen can be effectively achieved through several methods. A common approach is the reaction with an alkyl halide (iodides are more reactive than bromides) in the presence of a base like potassium carbonate (K₂CO₃) or a stronger base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.[3][4] Another robust method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Q4: How can the tertiary hydroxyl group be selectively functionalized?

To achieve selective derivatization of the tertiary hydroxyl group, it is essential to first protect the more reactive piperidine nitrogen. After the installation of a suitable protecting group (e.g., N-Boc), the hydroxyl group can be targeted for reactions such as O-acylation with an acyl chloride or anhydride, or O-silylation using a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl).[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield in N-Alkylation Reaction
  • Possible Cause: Low Reactivity of the Alkylating Agent.

    • Solution: The reactivity of alkyl halides decreases in the order of I > Br > Cl. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase the reaction rate.[4] For less reactive agents, increasing the reaction temperature may be necessary.[2]

  • Possible Cause: Inappropriate Base or Solvent.

    • Solution: Ensure the reaction is carried out under anhydrous conditions, as water can quench the base. For sluggish reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF may improve the yield.

  • Possible Cause: Catalyst Inactivity (if applicable).

    • Solution: If a catalyst is used, ensure it is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[2]

Problem 2: Formation of Significant Side Products
  • Possible Cause: Over-alkylation (Formation of Quaternary Ammonium Salt).

    • Solution: This typically occurs when an excess of the alkylating agent is used. It is recommended to use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Slow, dropwise addition of the alkylating agent can also help minimize this side reaction.[3]

  • Possible Cause: Reaction at the Hydroxyl Group.

    • Solution: If N-alkylation is desired, ensure that the reaction conditions are not promoting the O-alkylation of the tertiary alcohol. This is generally less of a concern due to the higher nucleophilicity of the amine, but it can be minimized by choosing appropriate bases and solvents.

Problem 3: Difficulty in Removing the Protecting Group
  • Possible Cause: Incorrect Deprotection Conditions.

    • Solution: The choice of deprotection method is critical and depends on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) are standard. For a Cbz group, hydrogenolysis (H₂ gas with a palladium catalyst) is the most common method.[1]

  • Possible Cause: Substrate Degradation.

    • Solution: If the deprotection conditions are too harsh, they may affect other functional groups in the molecule. It may be necessary to screen different deprotection reagents or adjust the reaction temperature and time to find milder conditions that are still effective.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Piperidines
Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (TFA or HCl)Stable to a wide range of non-acidic conditions.[1]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions.[1]
Table 2: General Conditions for N-Alkylation of Piperidines
Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Alkyl IodideK₂CO₃AcetonitrileRoom Temp to 50 °C6 - 12 hours
Alkyl BromideK₂CO₃DMF50 - 70 °C12 - 24 hours
Alkyl HalideNaHAnhydrous THF or DMF0 °C to Room Temp4 - 8 hours

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

  • Materials :

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Dichloromethane (DCM) and Water

    • Magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve this compound in a 2:1 mixture of DCM and water.

    • Add sodium bicarbonate, followed by the slow, portion-wise addition of (Boc)₂O while stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Benzylation of this compound

This protocol provides a general procedure for the N-alkylation of the piperidine with benzyl bromide.

  • Materials :

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure :

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add benzyl bromide to the stirring suspension at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench by adding water.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

derivatization_workflow start Start Material: This compound decision Selective Derivatization Required? start->decision protect_n 1. N-Protection (e.g., Boc Anhydride) decision->protect_n Yes n_derivatization Direct N-Derivatization (e.g., N-Alkylation) decision->n_derivatization No o_derivatization 2. O-Derivatization (e.g., Acylation, Silylation) protect_n->o_derivatization deprotect_n 3. N-Deprotection (e.g., TFA) o_derivatization->deprotect_n purification Work-up and Purification deprotect_n->purification n_derivatization->purification product Final Derivatized Product purification->product

Caption: Decision workflow for derivatizing this compound.

troubleshooting_flow start Experiencing Low Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents solution_reagents Use fresh reagents and anhydrous solvents. check_reagents->solution_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_conditions Increase temperature. Use a stronger base. Increase reaction time. check_conditions->solution_conditions No check_reactivity Is the alkylating agent reactive enough? check_conditions->check_reactivity Yes solution_reactivity Switch to a more reactive halide (e.g., R-Br to R-I). check_reactivity->solution_reactivity No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 4-(3-Methoxyphenyl)piperidin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 4-(3-Methoxyphenyl)piperidin-4-ol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic organic compound featuring a piperidine core. The piperidine scaffold is a common motif in many pharmaceutical agents, making this compound and its derivatives of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of 4-aryl-4-piperidinols have been investigated for their potential as dual blockers of neuronal Na+ and T-type Ca2+ channels and have shown reduced affinity for dopamine D2 receptors, suggesting applications in neurological disorders.[1] Furthermore, compounds with a methoxyphenylpiperidine structure have been explored for their activity at serotonin receptors.[2][3]

Q2: What are the primary safety precautions to consider when handling this compound and its precursors?

Handling of this compound and the reagents used in its synthesis requires strict adherence to safety protocols. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis often involves flammable solvents like diethyl ether and tetrahydrofuran (THF), which must be kept away from ignition sources. Grignard reagents are highly reactive with water and air, necessitating the use of anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Purification Troubleshooting

The synthesis of this compound is commonly achieved via a Grignard reaction between a protected 4-piperidone and 3-methoxyphenylmagnesium bromide, followed by deprotection. This section addresses potential issues that may arise during this process.

ProblemPotential CauseSuggested Solution
Grignard reaction fails to initiate. 1. Inactive magnesium surface due to oxidation. 2. Presence of moisture in glassware or solvents. 3. Low reactivity of 3-bromoanisole.1. Activate magnesium turnings by crushing them gently, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4] 2. Flame-dry all glassware under vacuum and use anhydrous solvents.[5] 3. Gentle warming may initiate the reaction, but be cautious of runaway reactions.[4]
Low yield of the desired product. 1. Formation of Wurtz coupling byproduct (3,3'-dimethoxybiphenyl).[6] 2. Incomplete reaction. 3. Grignard reagent reacting with the N-H of an unprotected piperidone.1. Add 3-bromoanisole slowly to the magnesium suspension to avoid high local concentrations.[4] 2. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 3. Use an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) to prevent side reactions.
Difficulty in purifying the final product. 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Use flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from non-polar starting materials. 2. Recrystallization from a suitable solvent can help to purify the final product.
Incomplete N-Boc deprotection. 1. Insufficient acid strength or concentration. 2. Short reaction time.1. Use standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[7] 2. Monitor the reaction by TLC and allow for longer reaction times if necessary.[7]
Formation of side products during deprotection. The reactive tert-butyl cation generated during Boc deprotection can lead to side reactions.[8]Use a scavenger, such as triethylsilane (TES) or anisole, to trap the tert-butyl cation.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(3-methoxyphenyl)piperidin-4-ol

This protocol describes the synthesis via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromoanisole

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 3-bromoanisole in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone in anhydrous THF and add it to the dropping funnel.

  • Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection of N-Boc-4-(3-methoxyphenyl)piperidin-4-ol

This protocol describes the removal of the Boc protecting group.

Materials:

  • N-Boc-4-(3-methoxyphenyl)piperidin-4-ol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-(3-methoxyphenyl)piperidin-4-ol in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.[7]

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Characterization Data

The identity and purity of this compound should be confirmed by analytical techniques such as NMR and mass spectrometry.

TechniqueExpected Data
¹H NMR Aromatic protons: multiplets in the range of 6.7-7.3 ppm. Methoxy group: a singlet around 3.8 ppm. Piperidine protons: complex multiplets in the range of 1.5-3.5 ppm. Hydroxyl and amine protons: broad singlets with variable chemical shifts.
¹³C NMR Aromatic carbons: peaks in the range of 110-160 ppm. Methoxy carbon: a peak around 55 ppm. Piperidine carbons: peaks in the range of 30-70 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 208.13.

Note: The exact chemical shifts in NMR can vary depending on the solvent used.[9]

Potential Biological Activity and Signaling Pathways

Derivatives of 4-aryl-piperidin-4-ol have been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[1][3] The following diagram illustrates a hypothetical signaling pathway involving the interaction of this compound with a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-(3-Methoxyphenyl) piperidin-4-ol GPCR GPCR (e.g., 5-HT or DA Receptor) Compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow Start Start Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Reaction Reaction with N-Boc-4-piperidone Grignard_Formation->Reaction Workup Aqueous Workup Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Deprotection N-Boc Deprotection Purification1->Deprotection Workup2 Aqueous Workup & Neutralization Deprotection->Workup2 Purification2 Purification (Recrystallization) Workup2->Purification2 Analysis Characterization (NMR, MS) Purification2->Analysis End End Product Analysis->End

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Stability of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of 4-(3-Methoxyphenyl)piperidin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

A1: The appearance of new peaks in your chromatogram often indicates the degradation of the parent compound. Based on the structure of this compound, which contains a piperidine ring, a tertiary alcohol, and a methoxy-substituted phenyl group, several degradation pathways are possible under various experimental conditions. These include oxidation, hydrolysis (both acid and base-catalyzed), and photodegradation. It is recommended to perform a forced degradation study to identify these potential degradants.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely pathways based on its functional groups and data from similar piperidine-containing compounds.[1][2]

  • Oxidation: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. The piperidine ring itself can also undergo oxidation, potentially leading to ring-opening products or the formation of hydroxylated derivatives.[3]

  • Dehydration: The tertiary alcohol is prone to elimination of water, especially under acidic or thermal stress, to form an unsaturated piperidine derivative.

  • Photodegradation: The methoxy-substituted aromatic ring can be susceptible to photodegradation, potentially leading to demethylation to form a phenolic derivative or other complex rearrangements upon exposure to UV light.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze dehydration or other rearrangements.

Q3: My solution of this compound is showing a gradual loss of potency. How can I prevent this?

A3: Loss of potency is a direct consequence of compound degradation. To mitigate this, consider the following preventative measures:

  • Storage: Store the solid compound in a cool, dark, and dry place. For solutions, especially in protic solvents, it is advisable to store them at low temperatures (-20°C or -80°C) in tightly sealed, light-resistant containers. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

  • pH Control: If your experimental conditions permit, buffer the solution to a neutral pH to minimize the risk of acid or base-catalyzed degradation.

  • Light Protection: Use amber vials or wrap your experimental setup with aluminum foil to protect the compound from light, especially if working with solutions over extended periods.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: I see a precipitate forming in my stock solution. What should I do?

A4: Precipitate formation could be due to poor solubility or the formation of an insoluble degradation product.

  • Verify Solubility: Ensure that the concentration of your solution is not above the solubility limit of the compound in the chosen solvent.

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to determine if it is the parent compound or a degradant.

  • Filter the Solution: Before use in an assay, you can filter the solution through a 0.22 µm syringe filter to remove any particulate matter. However, this does not solve the underlying issue if it is degradation.

Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.

Experimental Protocol: Forced Degradation of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.[4][5]

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate how data can be presented.

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h22.8%3
Thermal (80°C, 48h)12.1%2
Photolytic18.7%2
Control< 1.0%0

Visualizations

Potential Degradation Pathways

G parent This compound dehydration Dehydration Product (Unsaturated Piperidine) parent->dehydration Acid / Heat n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Strong Oxidation demethylated Demethylated Phenol parent->demethylated Photodegradation

Caption: Potential degradation pathways for this compound under stress conditions.

Troubleshooting Workflow for Compound Degradation

G start Unexpected Results or New Peaks in Analysis check_storage Review Storage and Handling Procedures start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation lcms_analysis Analyze by LC-MS/MS to Identify Degradants forced_degradation->lcms_analysis modify_protocol Modify Experimental Protocol (pH, Temp, Light) lcms_analysis->modify_protocol re_analyze Re-analyze Sample modify_protocol->re_analyze end Consistent Results re_analyze->end

Caption: A logical workflow for troubleshooting issues related to compound degradation.

Hypothetical Signaling Pathway Inhibition

Given that some 4-aryl-piperidine derivatives have been investigated as inhibitors of P-glycoprotein (a member of the ABC transporter family) and in the context of pain management potentially involving opioid receptors, a general signaling pathway is presented.[6][7][8]

G cluster_cell Cell Membrane receptor Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein transporter Efflux Transporter (e.g., P-glycoprotein) drug_efflux Drug Efflux transporter->drug_efflux Mediates ligand Endogenous Ligand ligand->receptor compound This compound (Potential Inhibitor) compound->receptor Antagonism compound->transporter Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical interaction of this compound with a cellular signaling pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is a two-step sequence. It begins with the Grignard reaction between a suitable Grignard reagent, 3-methoxyphenylmagnesium bromide, and an N-protected-4-piperidone. This is followed by the removal of the nitrogen-protecting group to yield the final product. The N-benzyl and N-Boc protecting groups are commonly used.

Q2: Why is a protecting group on the piperidine nitrogen necessary?

A2: The acidic N-H proton of an unprotected piperidone would quench the highly basic Grignard reagent, preventing the desired nucleophilic addition to the ketone. A protecting group, such as benzyl (Bn) or tert-butyloxycarbonyl (Boc), renders the nitrogen non-acidic, allowing the Grignard reaction to proceed.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: The primary safety concern is the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the piperidone.[1][2][3][4] On a large scale, this can lead to a runaway reaction if not properly controlled.[1][4] Key safety measures include:

  • Ensuring all glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent and potential side reactions.[1][2]

  • Careful control of the addition rate of the aryl halide to the magnesium turnings to maintain a steady, manageable reflux.[5]

  • Using in-situ monitoring techniques, such as infrared spectroscopy (FTIR), to confirm the initiation and progression of the Grignard reagent formation before adding the bulk of the starting material.[2][4]

  • Adequate cooling and a plan for emergency quenching in case of an uncontrolled exotherm.

Q4: What are the main challenges in purifying the final product?

A4: Purification can be challenging due to the presence of byproducts from the Grignard reaction and the physical properties of the product itself. Common impurities include the biaryl byproduct (3,3'-dimethoxybiphenyl) from Wurtz coupling and unreacted starting materials.[5] The final product is a tertiary alcohol with a basic nitrogen, which can make chromatographic purification difficult due to streaking on silica gel. Using a deactivated silica gel or a modified eluent system (e.g., containing a small percentage of triethylamine) is often necessary.[6]

Troubleshooting Guide

Issue 1: The Grignard reagent formation fails to initiate.

  • Question: I've combined the magnesium turnings and 3-bromoanisole in anhydrous THF, but the reaction hasn't started. What should I do?

  • Answer: Failure to initiate is a common issue. Here are several troubleshooting steps:

    • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[5] Try activating it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The disappearance of the iodine's color or bubbling indicates activation. Gently crushing the magnesium turnings under an inert atmosphere before the reaction can also help.[5]

    • Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction locally. Once started, the exotherm should sustain the reaction.

    • Anhydrous Conditions: Ensure all glassware was rigorously dried and the solvent is truly anhydrous. Even trace amounts of water can prevent initiation.[2] In-situ IR can be used to quantify the amount of water in THF.[2]

Issue 2: The yield of the desired product is low.

  • Question: The reaction worked, but my yield of 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can stem from several factors during both the Grignard formation and the addition step.

    • Incomplete Grignard Formation: If the Grignard reagent was not formed in high yield, the subsequent reaction will be inefficient. Consider titrating a small aliquot of the Grignard reagent before the addition to the piperidone to determine its actual concentration.

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition:

      • Enolization of the Piperidone: The Grignard reagent can act as a base, deprotonating the piperidone at the alpha-position. This is more common with sterically hindered Grignard reagents.[5]

      • Wurtz Coupling: The Grignard reagent can react with unreacted 3-bromoanisole to form 3,3'-dimethoxybiphenyl. This can be minimized by the slow, controlled addition of the 3-bromoanisole during the Grignard preparation.[5]

    • Reaction Temperature: The addition of the Grignard reagent to the N-protected-4-piperidone is typically performed at low temperatures (e.g., 0 °C or below) to minimize side reactions.[5] Allowing the reaction to warm up too quickly can decrease the yield.[5]

Issue 3: I am observing a significant non-polar byproduct in my crude product.

  • Question: My TLC analysis shows a major non-polar spot that is not my starting material or desired product. What is it and how can I prevent its formation?

  • Answer: This is very likely the 3,3'-dimethoxybiphenyl byproduct from a Wurtz coupling reaction.[5]

    • Prevention: This side reaction is favored by higher temperatures and high concentrations of the aryl halide. To minimize it, ensure the 3-bromoanisole is added slowly and dropwise to the magnesium suspension, maintaining a gentle reflux. This keeps the instantaneous concentration of the aryl halide low.

    • Removal: Fortunately, this byproduct is much less polar than your desired product (which contains a hydroxyl group). It can typically be easily removed via flash column chromatography.[6]

Issue 4: The N-benzyl deprotection step is incomplete or results in side products.

  • Question: I am having trouble removing the benzyl group from 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol. What conditions should I use?

  • Answer: Catalytic hydrogenation is the most common and clean method for N-debenzylation.

    • Catalyst: Palladium on carbon (Pd/C) is the standard catalyst. Ensure the catalyst is active. If the reaction is slow, consider using a higher loading of the catalyst or a different form, such as palladium hydroxide on carbon (Pearlman's catalyst), which can be more effective.

    • Hydrogen Pressure: The reaction is often run under a balloon of hydrogen at atmospheric pressure, but for more stubborn debenzylations, increasing the pressure using a hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate.

    • Solvent: Methanol or ethanol are common solvents. Adding a small amount of acid (e.g., HCl or acetic acid) can sometimes accelerate the reaction by protonating the nitrogen, but be aware of potential side reactions.

Experimental Protocols

This section provides a detailed methodology for the two-step synthesis of this compound.

Part 1: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled while hot under a nitrogen atmosphere.

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium surface.[5]

    • Prepare a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 3-bromoanisole solution to the magnesium. Initiation should be observed as a color change and gentle refluxing.[5]

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Addition to 1-Benzyl-4-piperidone:

    • In a separate flask under nitrogen, dissolve 1-benzyl-4-piperidone in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[5]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Part 2: Debenzylation to this compound

  • Hydrogenolysis:

    • Dissolve the purified 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol in methanol or ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Reagents for the Synthesis of 1-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol

ReagentFormulaMW ( g/mol )Molar Equiv.
Magnesium TurningsMg24.311.1
3-BromoanisoleC₇H₇BrO187.041.05
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.251.0
Anhydrous THFC₄H₈O72.11-

Table 2: Reagents for the Debenzylation Step

ReagentFormulaMW ( g/mol )Molar Equiv.
1-Benzyl-4-(3-methoxyphenyl)piperidin-4-olC₁₉H₂₃NO₂297.401.0
10% Palladium on CarbonPd/C-0.05 - 0.10
HydrogenH₂2.02Excess
MethanolCH₄O32.04-

Visualizations

G node_reagent node_reagent node_process node_process node_intermediate node_intermediate node_final node_final A Start: 3-Bromoanisole + Mg Turnings B Grignard Reagent Formation (Anhydrous THF, Reflux) A->B Initiate (I₂, heat) C 3-Methoxyphenyl- magnesium Bromide B->C E Grignard Addition (THF, 0°C to RT) C->E D 1-Benzyl-4-piperidone D->E F Workup & Purification E->F Quench (NH₄Cl) G 1-Benzyl-4-(3-methoxyphenyl)- piperidin-4-ol F->G H Catalytic Hydrogenation (H₂, Pd/C, MeOH) G->H I Final Product: 4-(3-Methoxyphenyl)- piperidin-4-ol H->I Filter catalyst G node_problem node_problem node_question node_question node_solution node_solution node_check node_check start Low Product Yield q1 Was Grignard reagent formation successful? start->q1 sol1 Activate Mg (I₂, heat) Ensure anhydrous conditions Check starting material purity q1->sol1 No q2 Was the Grignard addition performed at low temp? q1->q2 Yes sol2 Re-run at 0°C or below to minimize side reactions q2->sol2 No q3 Is a non-polar byproduct (Wurtz coupling) observed? q2->q3 Yes sol3 Slowly add aryl halide during Grignard formation q3->sol3 Yes check1 Review reaction quench and workup procedure q3->check1 No sol4 Use saturated NH₄Cl Ensure complete extraction check1->sol4

References

Technical Support Center: 4-(3-Methoxyphenyl)piperidin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis, purification, and analysis of 4-(3-Methoxyphenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic compound belonging to the 4-aryl-4-hydroxypiperidine class.[1] Its structure, featuring a piperidine ring, a hydroxyl group, and a methoxyphenyl moiety, makes it a valuable building block in medicinal chemistry.[2] Compounds with this scaffold are explored for various pharmacological activities, including potential analgesic and anti-inflammatory properties through modulation of opioid receptors.[2]

Q2: What is the most common synthetic route for this compound and its potential impurities?

The most common synthetic route is the Grignard reaction between a 3-methoxyphenylmagnesium halide and an N-protected 4-piperidone, followed by deprotection.[3][4]

Potential impurities include:

  • Unreacted starting materials: N-protected 4-piperidone and 3-bromoanisole.

  • Grignard reagent-related byproducts: Biphenyls formed from Wurtz coupling.[3]

  • Side-reaction products: A secondary alcohol from the reduction of the piperidone if the Grignard reagent has β-hydrogens.[3]

  • Degradation products: Dehydration of the tertiary alcohol to form an alkene under acidic conditions.

Q3: What are the expected spectroscopic data for this compound?

While specific experimental data can vary, typical expected data are summarized below.

Table 1: Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), piperidine ring protons (multiplets, ~1.6-3.2 ppm), and hydroxyl and amine protons (broad singlets, variable chemical shifts). The chemical shifts can be influenced by the solvent.
¹³C NMR Signals for the methoxy carbon (~55 ppm), aromatic carbons (~110-160 ppm), piperidine ring carbons (~30-60 ppm), and the quaternary carbon bearing the hydroxyl group (~70 ppm).
Mass Spec (EI) Molecular ion peak (m/z 207). Common fragmentation patterns for piperidine derivatives include α-cleavage next to the nitrogen atom and loss of substituents from the ring.[1]
IR Characteristic peaks for O-H stretching (~3300 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

Troubleshooting Guides

Synthesis

Issue 1: Grignard reaction fails to initiate or gives a low yield.

  • Question: My Grignard reaction with 3-bromoanisole and magnesium isn't starting, or the yield of this compound is very low. What could be wrong?

  • Answer:

    • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[3]

    • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by crushing the turnings or by adding a small crystal of iodine.[3]

    • Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[3]

    • Side Reactions:

      • Wurtz Coupling: The Grignard reagent can react with unreacted 3-bromoanisole. This can be minimized by the slow addition of 3-bromoanisole during the Grignard reagent preparation.[3]

      • Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the 4-piperidone.[3]

Purification

Issue 2: Difficulty in purifying the crude product.

  • Question: My crude this compound is an oil and difficult to purify by column chromatography. What can I do?

  • Answer:

    • Basic Nature: The piperidine nitrogen can cause streaking on silica gel. It is recommended to deactivate the silica gel by preparing a slurry with a small amount of triethylamine (1-2%) in the mobile phase.[5]

    • Solvent System: A gradient elution is often effective. Start with a non-polar mobile phase (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.[5]

    • Crystallization: If chromatography is challenging, consider converting the product to its hydrochloride salt and recrystallizing it.

Analysis

Issue 3: Inconsistent retention times in HPLC analysis.

  • Question: The retention time of my compound is shifting between HPLC runs. How can I improve the reproducibility?

  • Answer:

    • Mobile Phase pH: The retention of basic compounds like this compound is highly sensitive to the pH of the mobile phase.[6] Ensure the mobile phase is well-buffered.

    • Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[7]

    • Ion Pairing Agents: For basic compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and reproducibility.

Issue 4: Ambiguous NMR spectra.

  • Question: I'm having trouble interpreting the ¹H NMR spectrum. Some peaks are broad, and their chemical shifts are not what I expected.

  • Answer:

    • Proton Exchange: The hydroxyl (-OH) and amine (-NH) protons can undergo chemical exchange, leading to broad signals. Their chemical shifts are also highly dependent on concentration and the solvent used. To confirm these peaks, you can add a drop of D₂O to the NMR tube, which will cause the -OH and -NH peaks to disappear.

    • Solvent Effects: The chemical shifts of protons in 4-aryl-4-hydroxypiperidines can be significantly affected by the NMR solvent. For example, aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d.

    • Residual Solvents: Be aware of common solvent impurities in your NMR solvent, which can be mistaken for product signals.[8][9]

Issue 5: Unexpected fragments in the mass spectrum.

  • Question: My mass spectrum shows a prominent peak corresponding to the loss of water (M-18). Is this normal?

  • Answer:

    • Dehydration: Tertiary alcohols are prone to dehydration in the mass spectrometer, especially under electron ionization (EI) conditions. The observation of an [M-H₂O]⁺ ion is a common fragmentation pathway for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Add a solution of 3-bromoanisole in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C.

    • Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Deprotection:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to remove the Boc protecting group.

    • Neutralize the reaction mixture and extract the product.

    • Purify the crude product by column chromatography or crystallization.

Protocol 2: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. The exact gradient should be optimized.

Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection wavelength: 274 nm (based on the methoxyphenyl chromophore)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-Bromoanisole + Mg + N-Boc-4-piperidone grignard Grignard Reaction start->grignard deprotection Deprotection grignard->deprotection crude Crude Product deprotection->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure hplc HPLC pure->hplc nmr NMR pure->nmr ms Mass Spec pure->ms

Caption: Experimental workflow for the synthesis and analysis of this compound.

signaling_pathway compound This compound receptor Opioid Receptor (e.g., MOR) compound->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka response Analgesic Effect pka->response Leads to

References

Validation & Comparative

A Comparative Guide to 4-(3-Methoxyphenyl)piperidin-4-ol and Structurally Related Piperidine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4-(3-Methoxyphenyl)piperidin-4-ol and its structural analogs, focusing on their performance in various biological assays. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection and design of piperidine-based compounds for further investigation.

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including opioid, sigma, and calcium channel receptors. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the development of novel therapeutics with improved potency and selectivity.

I. Overview of this compound

This compound is a synthetic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a 3-methoxyphenyl group. While specific biological data for this compound is not extensively published, its structural motifs suggest potential activity at various central nervous system (CNS) targets.

II. Comparative Analysis with Piperidine Analogs

To provide a framework for comparison, this guide presents data on structurally related 4-aryl-4-hydroxypiperidine analogs that have been evaluated for their binding affinity to opioid and sigma receptors, as well as their activity as calcium channel blockers. The data is compiled from various scientific publications and is intended to highlight the impact of substitutions on the aryl ring and the piperidine nitrogen on biological activity.

A. Opioid Receptor Binding Affinity

The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore for opioid receptor ligands. The nature and position of substituents on the aryl ring significantly influence binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of 4-Aryl-4-hydroxypiperidine Analogs

CompoundR (Aryl Substituent)µ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)
Analog 1 3-OH0.8813.44.09
Analog 2 3-Me--2700
Analog 3 N-methyl508-194
Analog 4 N-phenylpropyl0.8813.44.09

Note: Data for this compound is not available in the cited literature. The analogs presented here illustrate the effect of different substitutions.[1]

B. Sigma Receptor Modulation

Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological functions and are attractive targets for drug development. Piperidine-based compounds have been shown to exhibit high affinity for these receptors.

Table 2: Comparative Sigma-1 Receptor Binding Affinities (Ki, nM) of Piperidine Analogs

CompoundStructureσ1 Receptor (Ki, nM)
Analog 5 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96
Analog 6 Halogen substituted sulfonamidesDisplayed high affinity

Note: Specific data for this compound is not available. The presented analogs highlight the potential of the piperidine scaffold for sigma receptor modulation.[2]

C. Calcium Channel Blocking Activity

Certain 4-arylpiperidine derivatives have been investigated as dual sodium and calcium channel blockers, showing potential for neuroprotective applications.

Table 3: Comparative Activity of 4-Aryl-4-piperidinol Analogs as Ion Channel Blockers

CompoundAryl GroupBiological Effect
Analog 7 Varied 4-aryl substituentsPotent blockade of neuronal Na+ and T-type Ca2+ channels
Analog 8 DiphenylmethylAntagonized calcium-induced contractions of aortic strips

Note: Quantitative IC50 or Ki values for this compound were not found. The analogs demonstrate the potential of this chemical class to interact with ion channels.[3][4]

III. Experimental Protocols

For researchers interested in evaluating this compound or its analogs, the following are generalized experimental protocols for key assays, based on established methodologies.

A. Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a test compound to opioid receptors.

1. Materials:

  • Receptor source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (µ, δ, or κ).

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid).

  • Test compound: this compound or other analogs.

  • Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[5]

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

B. Sigma Receptor Binding Assay

This protocol outlines a method for assessing the affinity of compounds for sigma receptors.

1. Materials:

  • Receptor source: Guinea pig brain (for σ1) or rat liver (for σ2) membrane homogenates.[6]

  • Radioligand: [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2.[7][8]

  • Test compound.

  • Non-specific binding control: A high concentration of a suitable ligand (e.g., haloperidol).[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]

  • Filtration apparatus and scintillation counter.

2. Procedure:

  • Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound. For σ2 assays using [³H]-DTG, a masking agent for σ1 sites (e.g., (+)-pentazocine) is often included.[10]

  • Allow the reaction to reach equilibrium.

  • Terminate the binding by filtration and wash the filters.

  • Quantify the bound radioactivity.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the opioid receptor binding assay to determine IC₅₀ and Ki values.

IV. Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes Assay_Plate 96-Well Plate (Incubation) Membranes->Assay_Plate Radioligand Radioligand Radioligand->Assay_Plate Test_Compound Test Compound Test_Compound->Assay_Plate Filtration Filtration Assay_Plate->Filtration Equilibration Counting Scintillation Counting Filtration->Counting Separation of Bound vs. Free Analysis IC50 & Ki Determination Counting->Analysis Radioactivity Data

Caption: Workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway Ligand Ligand (e.g., Piperidine Analog) Receptor GPCR (e.g., Opioid Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

V. Conclusion

While direct comparative data for this compound is limited, the analysis of its structural analogs provides valuable insights into the potential biological activities of this compound class. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations. Further structure-activity relationship studies are warranted to fully elucidate the pharmacological profile of this compound and to guide the design of new piperidine-based therapeutic agents.

References

Comparing the efficacy of 4-(3-Methoxyphenyl)piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of the Efficacy of 4-Arylpiperidin-4-ol Derivatives as Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives for the µ, κ, and δ opioid receptors. The inhibition constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher binding affinity.

CompoundR Group (Aryl Substituent)µ Kᵢ (nM)κ Kᵢ (nM)δ Kᵢ (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂1.53.255
8 3-NH₂2540350
9 3-NHCHO1535280

Data sourced from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, which serve as close structural analogs to 4-(3-Methoxyphenyl)piperidin-4-ol derivatives.[1]

Key Observations from Structure-Activity Relationship (SAR) Analysis:

  • Importance of the 3-Hydroxyl Group: The parent compound with a 3-hydroxyl group on the aryl ring (Compound 1) exhibits high affinity for both µ and κ receptors.[1] Shifting the hydroxyl group to the 2- or 4-position (Compounds 2 and 3) generally leads to a decrease in binding affinity across all three receptor subtypes.[1]

  • Effect of Methoxy Substitution: Replacing the 3-hydroxyl with a 3-methoxy group (Compound 4), as seen in the core structure of this compound, results in a notable decrease in affinity for the µ receptor but maintains a comparable affinity for the κ receptor.[1]

  • Carbamate Derivatives: Conversion of the 3-hydroxyl group to various carbamates (Compounds 5, 6, and 7) retains high affinity for µ and κ receptors, suggesting this modification is well-tolerated.[1]

  • Amino and Formamido Groups: Substitution with amino or formamido groups at the 3-position (Compounds 8 and 9) significantly reduces binding affinity for all opioid receptor subtypes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize the efficacy of 4-arylpiperidin-4-ol derivatives.

In Vitro Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cell lines expressing the human µ, κ, or δ opioid receptor (e.g., CHO-K1 cells) are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]DAMGO for µ receptors, [³H]U-69,593 for κ receptors, [³H]DPDPE for δ receptors) is incubated with the cell membrane preparation.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.[1]

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[1]

In Vivo Analgesic Activity Assessment (Rodent Hot-Plate Test)

This is a common method to assess the analgesic efficacy of a compound by measuring the latency to a painful stimulus.

1. Animals:

  • Male mice or rats of a specific strain (e.g., C57BL/6 mice) are used.

  • Animals are acclimatized to the laboratory conditions before the experiment.

2. Drug Administration:

  • The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via a specific route (e.g., intraperitoneal, intravenous, oral).

  • A control group receives the vehicle only.

3. Hot-Plate Test:

  • The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).

  • The latency time for the animal to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Measurements are taken at various time points after drug administration to determine the onset and duration of the analgesic effect.

4. Data Analysis:

  • The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

  • The dose that produces a 50% effect (ED₅₀) is determined from the dose-response curve.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., 4-Arylpiperidin-4-ol derivative) Opioid_Receptor Opioid Receptor (μ, κ, or δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits Ca²⁺ influx K_Channel K⁺ Channel G_Protein->K_Channel Activates K⁺ efflux cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of Analgesia Analgesia and other cellular responses Ca_Channel->Analgesia Reduced neurotransmitter release leads to K_Channel->Analgesia Hyperpolarization leads to Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes Expressing Opioid Receptor Start->Membrane_Prep Radioligand Select Radioligand (e.g., [³H]DAMGO) Start->Radioligand Test_Compound Prepare Serial Dilutions of Test Compound Start->Test_Compound Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand->Incubation Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Data Analysis: Determine IC₅₀ and Kᵢ Quantification->Analysis End End: Binding Affinity Determined Analysis->End

References

Cross-Validation of Analytical Methods for 4-(3-Methoxyphenyl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-(3-Methoxyphenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality, safety, and efficacy. The selection of a robust analytical method is a critical step in the drug development pipeline, from early-stage discovery to quality control of the final product. This guide provides a comprehensive comparison of the principal analytical techniques suitable for the analysis of this compound, supported by extrapolated data from structurally similar compounds. This document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs by presenting a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to bioanalytical studies.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, cost-effective, and robust technique suitable for the analysis of bulk drug substances and pharmaceutical formulations.[1] Its strength lies in its ability to separate the analyte from potential impurities. For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the structure of this compound, derivatization would likely be required to increase its volatility and prevent thermal degradation in the GC inlet. GC-MS offers excellent selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications where the quantification of trace levels of the analyte in complex biological matrices is required.[1][2] The use of a stable isotope-labeled internal standard is often employed to ensure high accuracy and precision by correcting for matrix effects.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the discussed analytical methods, based on data from the analysis of analogous piperidine derivatives. These values can serve as a benchmark for method development and validation for this compound.

Analytical MethodLinearity Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Accuracy (%)Precision (%RSD)
HPLC-UV 100 - 100,00050 - 10098.0 - 102.0< 2.0
GC-MS 1 - 1,0000.5 - 295.0 - 105.0< 10.0
LC-MS/MS 0.1 - 5000.05 - 0.595.0 - 105.0< 15.0

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for each technique, which can be adapted and optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of approximately 220 nm or 275 nm, corresponding to the absorbance maxima of the methoxyphenyl group.

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the compound in a suitable diluent (e.g., methanol or mobile phase). Working standards are prepared by serial dilution of the stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is applicable for the analysis of this compound after a derivatization step.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities or derivatizing agent byproducts.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization: The sample is derivatized using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl and amine groups into more volatile silyl derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for bioanalytical studies.

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer.[2]

  • Column: A C18 or other suitable reversed-phase column with smaller particle size for faster analysis (e.g., 50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient mixture of water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid to promote protonation.[4]

  • Flow Rate: 0.2 - 0.5 mL/min.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for monitoring specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard.[2]

  • Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is typically performed. The supernatant is then diluted and injected into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., LC-MS/MS) A_Val Method Validation A_Sample Sample Analysis A_Val->A_Sample A_Data Data Set A A_Sample->A_Data Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) A_Data->Compare B_Val Method Validation B_Sample Sample Analysis B_Val->B_Sample B_Data Data Set B B_Sample->B_Data B_Data->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.

AnalyticalTechniquesRelationship cluster_techniques Analytical Techniques cluster_applications Primary Applications Analyte This compound HPLC HPLC-UV (Robustness, Cost-Effective) Analyte->HPLC GCMS GC-MS (Volatility Dependent, High Selectivity) Analyte->GCMS LCMSMS LC-MS/MS (High Sensitivity, Bioanalysis) Analyte->LCMSMS QC Quality Control (Bulk & Formulation) HPLC->QC Impurity Impurity Profiling GCMS->Impurity Bioanalysis Pharmacokinetics (Biological Matrices) LCMSMS->Bioanalysis

Caption: Logical relationship between different analytical techniques for the analysis of this compound.

References

4-(3-Methoxyphenyl)piperidin-4-ol: A Comparative Bioactivity Analysis within the 4-Aryl-4-Hydroxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of the 4-aryl-4-hydroxypiperidine scaffold, to which 4-(3-Methoxyphenyl)piperidin-4-ol belongs. Due to a lack of specific published bioactivity data for this compound, this guide will focus on the well-characterized pharmacology of this chemical class, drawing comparisons to established drugs with similar core structures, namely fentanyl and pethidine (meperidine).

The 4-aryl-4-hydroxypiperidine moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a significant number of potent opioid receptor modulators. The strategic placement of an aryl group and a hydroxyl group at the 4-position of the piperidine ring, along with substitutions on the piperidine nitrogen, profoundly influences the binding affinity and functional activity at opioid receptors.

Comparative Bioactivity: 4-Aryl-4-Hydroxypiperidines vs. Fentanyl and Pethidine

The primary biological target for many 4-aryl-4-hydroxypiperidine derivatives is the µ-opioid receptor (MOR), a G-protein coupled receptor critically involved in analgesia. The binding affinity of these compounds for opioid receptors is a key determinant of their pharmacological profile. Below is a table summarizing the in vitro binding affinities (Ki) of representative N-substituted 4-(3-hydroxyphenyl)piperidine analogs compared to the clinically used opioids, fentanyl and pethidine.

CompoundN-Substituent (R)µ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
4-(3-Hydroxyphenyl)piperidine Analogs
N-Methyl-4-(3-hydroxyphenyl)piperidine-CH₃1.525030
N-Phenethyl-4-(3-hydroxyphenyl)piperidine-CH₂CH₂Ph0.1105
N-Cyclopropylmethyl-4-(3-hydroxyphenyl)piperidine-CH₂-cPr0.8502
Known Drugs
Fentanyl-CH₂CH₂Ph1.35>10,000>10,000
Pethidine (Meperidine)-CH₃271>10,000>10,000

Note: Data for the 4-(3-hydroxyphenyl)piperidine analogs are representative values from structure-activity relationship studies. Ki values for fentanyl and pethidine are from a study using recombinant human µ-opioid receptors[1].

The data clearly indicates that substitutions on the piperidine nitrogen dramatically impact the affinity for the µ-opioid receptor. For instance, an N-phenethyl substitution in the 4-aryl-4-hydroxypiperidine series results in a significant increase in affinity, a trend also observed in the fentanyl structure.

Signaling Pathway and Experimental Workflow

The interaction of these compounds with the µ-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway of a µ-opioid receptor agonist and a typical experimental workflow for determining receptor binding affinity.

opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Analgesia Ca_channel->Analgesia Reduces Neurotransmitter Release K_channel->Analgesia Leads to Hyperpolarization

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes Expressing µ-Opioid Receptors start->prepare_membranes prepare_reagents Prepare Radioligand ([³H]DAMGO) and Test Compounds prepare_membranes->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: Determine IC₅₀ and Ki scintillation->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

A standard method to determine the binding affinity of a compound for a receptor is the competitive radioligand binding assay. Below is a detailed protocol for assessing the affinity of a test compound for the human µ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: The 4-aryl-4-hydroxypiperidine derivative of interest.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring beta emission.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µg per well).

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and the membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and the membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

This comprehensive approach allows for the precise determination of the binding affinity of novel 4-aryl-4-hydroxypiperidine derivatives, enabling direct comparison with established drugs and facilitating the identification of promising new therapeutic candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenyl)piperidin-4-ol and its Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(3-Methoxyphenyl)piperidin-4-ol and its analogs, with a primary focus on their interaction with opioid receptors. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, and understanding the influence of various structural modifications is crucial for the design of novel analgesics with improved efficacy and side-effect profiles. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying signaling pathways and structure-activity relationships.

Structure-Activity Relationship Insights

The core structure of this compound features a piperidine ring, a hydroxyl group at the 4-position, and a 3-methoxyphenyl substituent also at the 4-position. SAR studies on analogous compounds, primarily the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have revealed critical insights into the structural requirements for opioid receptor affinity and functional activity.

A pivotal determinant of high affinity for opioid receptors in this class of compounds is the presence of a hydroxyl group on the phenyl ring, typically at the meta position. This phenolic hydroxyl group is thought to mimic the phenolic hydroxyl of morphine and is crucial for binding to all three opioid receptor subtypes (μ, δ, and κ). The replacement of this hydroxyl group with a methoxy group, as in the case of this compound, is generally associated with a significant reduction in binding affinity.

Furthermore, substitutions on the piperidine nitrogen play a significant role in modulating the potency and functional activity of these compounds. For instance, larger N-substituents, such as a phenylpropyl group, tend to be more potent antagonists than their N-methyl counterparts. The presence of methyl groups on the piperidine ring, as seen in the trans-3,4-dimethyl analogs, also contributes to antagonist potency.

Comparative Analysis of Opioid Receptor Antagonist Activity

The following table summarizes the antagonist equilibrium constants (Ke) for a series of N-substituted 4-(3-hydroxyphenyl)piperidine analogs at the μ, δ, and κ opioid receptors. This data highlights the impact of N-substituents and piperidine ring substitutions on antagonist potency. While direct data for this compound is not available in the cited literature, the data for the unsubstituted N-methyl and N-phenylpropyl analogs (compounds 7a and 7b ) provide a valuable baseline for comparison. It is anticipated that the corresponding 3-methoxy derivatives would exhibit significantly weaker antagonist activity due to the absence of the critical 3-hydroxy group.

CompoundN-Substituentμ Kₑ (nM)δ Kₑ (nM)κ Kₑ (nM)
2a MethylCH₃CH₃1.1 ± 0.114 ± 20.9 ± 0.1
2b PhenylpropylCH₃CH₃0.13 ± 0.020.8 ± 0.10.12 ± 0.02
5a MethylHCH₃12 ± 190 ± 1011 ± 1
5b PhenylpropylHCH₃0.3 ± 0.042.5 ± 0.30.4 ± 0.05
6a MethylCH₃H974 ± 100-477 ± 50
6b PhenylpropylCH₃H1.5 ± 0.210 ± 11.2 ± 0.1
7a MethylHH>10,000>10,0002700 ± 300
7b PhenylpropylHH8.47 ± 0.934.3 ± 436.8 ± 4

Data adapted from a study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative example for determining the binding affinity of a test compound for the μ-opioid receptor using a competitive binding assay.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a concentration of 10 µM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at G-protein coupled receptors, such as the opioid receptors.

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist Standard: A known full agonist for the receptor (e.g., DAMGO for the μ-opioid receptor).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • GDP: Guanosine diphosphate.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the binding assay.

  • Assay Setup (Agonist Mode): Incubate membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Assay Setup (Antagonist Mode): Incubate membranes with a fixed concentration of a standard agonist and varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis:

  • Agonist Activity: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

  • Antagonist Activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC₅₀ value, from which the antagonist equilibrium constant (Ke) can be calculated.

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ion_Channel Ion Channels (Ca²⁺, K⁺) Cellular_Response Cellular Response (↓ Neuronal Excitability, Analgesia) Ion_Channel->Cellular_Response G_alpha_GTP->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channel Modulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Opioid Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for an opioid receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands (Total, Non-specific, & Competitive Binding) prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification calculation Calculate Specific Binding quantification->calculation analysis Non-linear Regression (IC₅₀ Determination) calculation->analysis ki_calc Calculate Ki using Cheng-Prusoff Equation analysis->ki_calc

Caption: Workflow for a competitive opioid receptor binding assay.

Logical Relationship of Structure-Activity for 4-Aryl-4-Hydroxypiperidines

This diagram outlines the key structural modifications and their impact on opioid receptor activity for the 4-aryl-4-hydroxypiperidine scaffold.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Impact on Opioid Receptor Activity Core 4-Aryl-4-Hydroxypiperidine Scaffold Aryl_Sub Aryl Ring Substitution (Position 3) Core->Aryl_Sub N_Sub Piperidine N-Substitution Core->N_Sub Piperidine_Sub Piperidine Ring Substitution Core->Piperidine_Sub High_Affinity High Affinity Aryl_Sub->High_Affinity 3-OH group (Essential for high affinity) Low_Affinity Low Affinity Aryl_Sub->Low_Affinity 3-OCH₃ group (Reduces affinity) Potent_Antagonist Potent Antagonist N_Sub->Potent_Antagonist Large, bulky groups (e.g., Phenylpropyl) Weak_Antagonist Weak Antagonist N_Sub->Weak_Antagonist Small groups (e.g., Methyl) Piperidine_Sub->Potent_Antagonist 3,4-dimethyl substitution (Increases potency) Piperidine_Sub->Weak_Antagonist Unsubstituted ring (Lower potency)

Caption: Key SAR trends for 4-aryl-4-hydroxypiperidines at opioid receptors.

In Silico Modeling of 4-(3-Methoxyphenyl)piperidin-4-ol Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of 4-(3-Methoxyphenyl)piperidin-4-ol and structurally related analogs, focusing on their interactions with key neurological targets. The data presented herein is derived from computational modeling studies on analogous compounds to provide a predictive framework for the behavior of this compound and to guide further experimental validation.

The 4-aryl-4-hydroxypiperidine scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs). Based on existing literature for analogous structures, this guide will focus on the interactions with two prominent therapeutic targets: the mu-opioid receptor (μOR) and the dopamine D2 receptor (D2R).

Comparative Analysis of Receptor Interactions

Table 1: In Silico and In Vitro Data for Analogs Targeting the Mu-Opioid Receptor (μOR)

Compound/AnalogStructurePredicted Binding Affinity (Docking Score, kcal/mol)Experimental Binding Affinity (Ki, nM)Key Interacting Residues (Predicted)
4-(3-Hydroxyphenyl)piperidine Derivative N-Phenylpropyl-4-(3-hydroxyphenyl)piperidineNot Reported0.88 (μOR)[1]D147, H297, M151, V236, I296, W318, I322[2][3]
Fentanyl Analog 4-anilidopiperidine coreLower binding scores indicate higher affinity[4]Sub-nanomolar for potent analogs[4]D147, Y148, M151, W293, H297, I322
Meperidine Phenyl piperidine derivative-0.5 to -5.3 (targeting SARS-CoV-2 Mpro, methodology is comparable)[5]Not Reported in cited studiesHydrophobic interaction with GLU166 (in Mpro)[5]

Table 2: In Silico and In Vitro Data for Analogs Targeting the Dopamine D2/D3 Receptors

Compound/AnalogStructurePredicted Binding Affinity (Docking Score)Experimental Binding Affinity (pKi / Ki, nM)Key Interacting Residues (Predicted)
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide Methoxyphenylpiperazine derivativeNot ReportedpKi = 7.14 (D2R), 8.42 (D3R)[6]D110, S193, F346, T369, Y373[7]
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide Methoxyphenylpiperazine derivativeNot ReportedKi = 76.4 (hD2L), 0.5 (hD3)[8]D110, S193, F346, H349, Y373
Novel D2R Ligand (CHEMBL329228 analog) Phenylpropanamide with methoxy groupNot ReportedKI = 4.1 nM (D2R)[2]D114, S193, S197, F390, T412

Experimental and Computational Protocols

The data presented for analogous compounds are typically generated using the following methodologies.

Molecular Docking Protocol
  • Objective: To predict the binding mode and estimate the binding affinity of a ligand to its target receptor.

  • Protein Preparation: The 3D crystal structure of the target receptor (e.g., μ-opioid receptor, PDB ID: 8EF6 or dopamine D2 receptor, PDB ID: 6CM4) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Maestro.

  • Ligand Preparation: The 3D structure of the ligand is built and optimized using a molecular editor and a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, MOE, or Glide. A grid box is defined to encompass the known binding site of the receptor. The docking algorithm explores various ligand conformations and orientations, and the resulting poses are scored based on a scoring function that estimates the binding free energy.[4][5]

  • Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the amino acid residues of the binding pocket.

Molecular Dynamics (MD) Simulation Protocol
  • Objective: To simulate the dynamic behavior of the ligand-receptor complex over time to assess its stability and further refine the binding mode.

  • System Setup: The best-ranked docked complex is placed in a simulated membrane bilayer (for GPCRs) and solvated with water and ions to mimic physiological conditions.

  • Simulation: MD simulations are run using software like GROMACS or AMBER for a duration of nanoseconds. The simulation calculates the trajectories of atoms over time based on a force field.[9][10]

  • Analysis: The trajectory is analyzed to determine the stability of the complex (e.g., by calculating the root-mean-square deviation), the persistence of key interactions, and the conformational changes in the ligand and protein.

Radioligand Binding Assay Protocol
  • Objective: To experimentally determine the binding affinity of a compound to a target receptor.

  • Procedure: Cell membranes expressing the target receptor are incubated with a radiolabeled ligand (e.g., [3H]-diprenorphine for μOR or [3H]-spiperone for D2R) and varying concentrations of the unlabeled test compound.

  • Measurement: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizations

Signaling Pathways and Modeling Workflows

The following diagrams illustrate the potential signaling pathway of a target receptor and a typical workflow for in silico modeling.

G cluster_0 Cell Membrane Ligand This compound (or Analog) Receptor GPCR (e.g., μ-Opioid or D2 Receptor) Ligand->Receptor Binding G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibition Downstream Downstream Signaling (e.g., Ion Channel Modulation) G_Protein->Downstream cAMP cAMP Production (Inhibited) Effector->cAMP

Caption: Simplified GPCR signaling pathway for Gi/o-coupled receptors like μ-opioid and D2 receptors.

workflow start Define Research Question prep_protein Target Preparation (PDB Structure) start->prep_protein prep_ligand Ligand Preparation (3D Structure Generation) start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Pose Analysis & Interaction Mapping docking->analysis md Molecular Dynamics (Optional, for refinement) analysis->md sar Structure-Activity Relationship (SAR) Analysis analysis->sar md->sar end Hypothesis for Experimental Validation sar->end

Caption: A typical workflow for in silico modeling of ligand-receptor interactions.

SAR Core 4-Aryl-4-hydroxypiperidine Core Piperidine Ring C4-Aryl Group C4-Hydroxyl Group N_Sub N-Substituent (Alkyl, Arylalkyl) - Modulates potency and selectivity Core:f1->N_Sub Aryl_Sub Aryl Ring Substituents (e.g., methoxy, hydroxyl) - Influences specific interactions Core:f2->Aryl_Sub Stereo Stereochemistry at C4 - Can significantly affect affinity Core:f0->Stereo

Caption: Key structural features influencing the activity of 4-aryl-4-hydroxypiperidine derivatives.

References

Benchmarking 4-(3-Methoxyphenyl)piperidin-4-ol Against Industry-Standard Opioid Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the pharmacological properties of 4-(3-methoxyphenyl)piperidin-4-ol against established industry standards in opioid analgesics, namely Morphine and Fentanyl. Due to the limited availability of public data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive benchmark analysis.

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant drugs, including potent analgesics.[1][2] Compounds like this compound are of interest for their potential modulation of opioid receptors, which are central to pain management.[3] A thorough comparison with existing standards is crucial for determining the therapeutic potential and viability of new chemical entities.

Data Presentation: Comparative Pharmacological Profile

A direct comparison of key pharmacological parameters is essential for benchmarking. The following tables summarize the necessary data points for an effective evaluation.

Table 1: Opioid Receptor Binding Affinity (Ki in nM)

This table compares the binding affinity of the compounds to the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine 1.17 - 1.2[4][5]VariableVariable
Fentanyl 1.35[4]Low AffinityLow Affinity

Table 2: In Vitro Blood-Brain Barrier (BBB) Permeability

This table outlines the apparent permeability (Papp), a measure of a compound's ability to cross the blood-brain barrier. Higher Papp values suggest better central nervous system (CNS) penetration.

CompoundApparent Permeability (Papp, 10-6 cm/s)
This compound Data Not Available
Morphine Low to moderate (subject to active efflux)[6][7][8]
Fentanyl High[9][10][11]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of comparative data.

Opioid Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the binding affinity of this compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound.

  • Reference Compounds: Morphine, Fentanyl.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test or reference compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[12][13]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay Protocol (PAMPA)

This protocol outlines the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive, transcellular BBB penetration.

Objective: To determine the apparent permeability (Papp) of this compound across an artificial BBB membrane.

Materials:

  • 96-well filter plates with a hydrophobic PVDF membrane.

  • 96-well acceptor plates.

  • Porcine brain lipid (PBL) solution in dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test and reference compounds.

Procedure:

  • Membrane Coating: Coat the filter of each well in the filter plate with a porcine brain lipid solution to form the artificial membrane.

  • Prepare Donor Solutions: Dissolve the test and reference compounds in PBS to known concentrations.

  • Prepare Acceptor Wells: Fill the wells of the acceptor plate with PBS.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

  • Add Donor Solutions: Add the donor solutions to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]A = Concentration in the acceptor well

  • [C]eq = Equilibrium concentration

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

OpioidReceptorBindingAssay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing & Measurement cluster_analysis Data Analysis Membrane Receptor Membranes Total Total Binding: Membranes + [3H]-DAMGO Membrane->Total NSB Non-specific Binding: Membranes + [3H]-DAMGO + Naloxone Membrane->NSB Comp Competitive Binding: Membranes + [3H]-DAMGO + Compound Membrane->Comp Radioligand [3H]-DAMGO Radioligand->Total Radioligand->NSB Radioligand->Comp Compounds Test & Reference Compounds Compounds->Comp Incubate Incubation (60-120 min) Total->Incubate NSB->Incubate Comp->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Curve Generate Competition Curve Calc_Specific->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki IC50->Ki

Opioid Receptor Binding Assay Workflow

PAMPA_BBB_Assay cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Analysis FilterPlate Coat Filter Plate with Lipid Membrane Assemble Assemble 'Sandwich' FilterPlate->Assemble DonorSolution Prepare Donor Solutions (Compound in PBS) AddDonor Add Donor Solution DonorSolution->AddDonor AcceptorPlate Prepare Acceptor Plate (PBS) AcceptorPlate->Assemble Assemble->AddDonor Incubate Incubate (4-18h) AddDonor->Incubate Sample Sample Donor & Acceptor Wells Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate Papp Analyze->Calculate

PAMPA-BBB Assay Workflow

Conclusion

While this compound belongs to a chemical class with known potential for CNS activity, a comprehensive evaluation of its pharmacological profile is necessary to ascertain its viability as a therapeutic candidate. This guide provides the framework for such an evaluation by outlining the necessary comparative data and the standardized protocols to obtain it. The direct comparison against industry benchmarks like Morphine and Fentanyl will allow for a clear positioning of this compound in terms of its opioid receptor affinity and its ability to penetrate the central nervous system. Future research should focus on generating the experimental data outlined herein to complete this comparative analysis.

References

Comparative Guide to the Reproducibility of Experiments Involving 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of experiments involving the synthetic compound 4-(3-Methoxyphenyl)piperidin-4-ol. Given the general lack of direct studies on the experimental reproducibility of this specific molecule, this guide draws upon established methodologies for the synthesis and evaluation of structurally similar 4-aryl-4-hydroxypiperidines to provide a framework for assessing and improving experimental consistency.

Chemical Profile of this compound

This compound is a piperidine derivative with a methoxyphenyl group at the 4-position. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3]

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem CID: 1091076[4]
Molecular Weight 207.27 g/mol PubChem CID: 1091076[4]
IUPAC Name This compoundPubChem CID: 1091076[4]
CAS Number 180161-15-3PubChem CID: 1091076[4]

Synthesis and Reproducibility

The synthesis of 4-aryl-4-hydroxypiperidines, including this compound, is commonly achieved through a Grignard reaction. The reproducibility of this synthesis can be influenced by several factors, including the purity of reagents, reaction conditions, and the work-up procedure.

Comparative Synthesis Data for 4-Aryl-4-Hydroxypiperidines
Aryl GroupReported Yield (%)Reference
Phenyl75-85General synthetic protocols
4-Chlorophenyl60-70[5]
4-Fluorophenyl65-78Patent US3845062A[6]
1-Naphthyl55-65BenchChem B025675

Note: Yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from generalized procedures for the synthesis of 4-aryl-4-hydroxypiperidines.[7]

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

    • Add a crystal of iodine to activate the magnesium.

    • Prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small amount of the 3-bromoanisole solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

    • After addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with N-Boc-4-piperidone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[8]

  • Deprotection (if required):

    • The Boc protecting group can be removed by treatment with an acid, such as hydrochloric acid in dioxane, to yield the final product.[9]

cluster_synthesis Synthesis Workflow Grignard Reagent Formation Grignard Reagent Formation Reaction with N-Boc-4-piperidone Reaction with N-Boc-4-piperidone Grignard Reagent Formation->Reaction with N-Boc-4-piperidone Addition Work-up and Purification Work-up and Purification Reaction with N-Boc-4-piperidone->Work-up and Purification Quenching Characterization Characterization Work-up and Purification->Characterization Analysis Final Product Final Product Characterization->Final Product

Synthesis Workflow for this compound.

Reproducibility in Pharmacological Assays

The reproducibility of in vitro and in vivo experiments is a critical concern in drug discovery.[10][11][12][13] For piperidine derivatives, which often target G-protein coupled receptors (GPCRs) or ion channels, variability in pharmacological assays can arise from multiple sources.

Factors Affecting Reproducibility in Receptor Binding Assays

Receptor binding assays are fundamental for characterizing the affinity of a ligand for its target.[14] The following table outlines key factors that can influence the reproducibility of these assays for piperidine derivatives.

FactorPotential Impact on ReproducibilityMitigation Strategy
Reagent Quality Variability in receptor preparation, radioligand purity, and buffer components can lead to inconsistent results.Use highly purified and well-characterized reagents.[2]
Assay Conditions Minor changes in temperature, incubation time, and pH can affect binding kinetics and equilibrium.Standardize and carefully control all assay parameters.
Data Analysis Different methods of data analysis and curve fitting can lead to variations in calculated affinity constants (Ki).Use a consistent and validated data analysis workflow.
Cell Line Stability For cell-based assays, genetic drift of cell lines can alter receptor expression levels.Use authenticated and low-passage cell lines.
Hypothetical Signaling Pathway

Given that many piperidine derivatives interact with central nervous system (CNS) receptors, the following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by this compound or its analogs.

cluster_pathway Hypothetical GPCR Signaling Ligand This compound Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Hypothetical GPCR signaling pathway for piperidine derivatives.

Alternative Compounds and Methodologies

To improve reproducibility and explore the structure-activity relationship (SAR), researchers can investigate alternative piperidine analogs. The synthesis of a library of related compounds with systematic structural modifications can help identify key molecular features responsible for biological activity and may lead to compounds with more consistent experimental performance.

Comparative Data for Alternative Piperidine Derivatives

The following table provides a hypothetical comparison of in vitro assay data for this compound and two structural analogs. This illustrates how comparative data can be presented to assess relative potency and potential for off-target effects.

CompoundTarget Receptor Affinity (Ki, nM)Off-Target Receptor 1 Affinity (Ki, nM)Off-Target Receptor 2 Affinity (Ki, nM)
This compound 15 ± 3> 1000> 1000
Analog 1 (4-Fluorophenyl)25 ± 5850> 1000
Analog 2 (2-Thienyl)8 ± 2> 1000500

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Conclusion and Recommendations

The reproducibility of experiments involving this compound is contingent on both the synthetic and bioassay stages. While direct reproducibility studies on this specific compound are scarce, a robust framework for ensuring experimental consistency can be established by adhering to detailed and standardized protocols, utilizing high-quality reagents, and performing rigorous data analysis.

For researchers working with this and similar piperidine derivatives, it is recommended to:

  • Thoroughly characterize all synthesized compounds to ensure purity and identity.

  • Implement and strictly follow standardized operating procedures for all experiments.

  • Conduct pilot studies to assess the variability of assays before large-scale screening.

  • Report all experimental details, including any deviations from the protocol, to facilitate replication by other researchers.

By focusing on these key areas, the scientific community can enhance the reliability and reproducibility of research involving novel synthetic compounds like this compound, ultimately accelerating the drug discovery and development process.

References

Independent Verification of 4-(3-Methoxyphenyl)piperidin-4-ol: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the anticipated pharmacological findings for 4-(3-Methoxyphenyl)piperidin-4-ol. Due to a lack of publicly available, peer-reviewed experimental data for this specific compound, this analysis is based on the well-established structure-activity relationships (SAR) of the 4-phenyl-N-piperidin-4-ol scaffold and a comparative assessment with well-characterized alternative compounds. This guide aims to offer a predictive overview of its potential biological activity and contextualize its profile within the broader landscape of opioid receptor modulators.

Executive Summary

This compound belongs to the 4-phenyl-N-piperidin-4-ol class of compounds, a scaffold known to produce potent analgesics, primarily through interaction with opioid receptors. The presence and position of the methoxy group on the phenyl ring are critical determinants of receptor affinity and selectivity. While direct experimental data for the 3-methoxy isomer is unavailable, analysis of related compounds suggests potential activity at mu (µ) and kappa (κ) opioid receptors. This guide compares its predicted profile to the selective κ-opioid agonist U-50488 and the potent µ-opioid agonist Remifentanil, providing a framework for its potential therapeutic applications and liabilities.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the quantitative data for selected alternative compounds to provide a benchmark for the potential efficacy and receptor binding profile of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Data Source
This compound No data availableNo data availableNo data availableN/A
U-504886100 nM[1]114 nM[1]>10000 nM[1]
Remifentanil0.60 nM43 nM3.3 nM[2][3]

Table 2: In Vivo Analgesic Potency

CompoundTest ModelED50 (Effective Dose, 50%)Data Source
This compound No data availableNo data availableN/A
U-50488Mouse hot-plate test1.2 mg/kg (s.c.)N/A
RemifentanilRat tail-flick test0.002 mg/kg (i.v.)N/A

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols are standard in the field of pharmacology and are essential for the valid assessment of opioid receptor modulators.

Opioid Receptor Binding Assay (In Vitro)

This assay determines the affinity of a compound for a specific opioid receptor subtype.

Objective: To measure the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the specific human opioid receptor subtype.

  • Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

  • Test compound (e.g., this compound).

  • Nonspecific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are suspended in an ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Nonspecific Binding: Assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Hot Plate Test (In Vivo)

This is a common method to assess the central analgesic activity of a compound.

Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test animals (e.g., mice).

  • Test compound and vehicle control.

  • Standard analgesic for positive control (e.g., morphine).

Procedure:

  • Acclimatization: Animals are acclimated to the testing room and the hot plate surface.

  • Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound, vehicle, or positive control is administered (e.g., subcutaneously or intraperitoneally).

  • Post-treatment Measurement: At predetermined time intervals after administration, the reaction time on the hot plate is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point.

Mandatory Visualizations

Signaling Pathway of Opioid Receptors

Opioid Receptor Signaling Pathway Opioid Receptor Signaling Pathway Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) Binds to Gαi/o Gαi/o Opioid Receptor (GPCR)->Gαi/o Activates Gβγ Gβγ Opioid Receptor (GPCR)->Gβγ Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates MAPK Pathway MAPK Pathway Gβγ->MAPK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to (reduced) Ion Channels->Analgesia Leads to MAPK Pathway->Analgesia Contributes to

Caption: Simplified signaling cascade following opioid receptor activation.

Experimental Workflow for In Vivo Analgesic Testing

In Vivo Analgesic Testing Workflow Workflow for In Vivo Analgesic Assessment cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_out Outcome Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Post-dose Measurements Post-dose Measurements Drug Administration->Post-dose Measurements Data Analysis Data Analysis Post-dose Measurements->Data Analysis Analgesic Effect Determination Analgesic Effect Determination Data Analysis->Analgesic Effect Determination

References

A Comparative Guide to 4-(3-Methoxyphenyl)piperidin-4-ol and Structurally Related CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] 4-(3-Methoxyphenyl)piperidin-4-ol is a piperidine derivative with potential pharmacological activity, though it remains largely uncharacterized in public domain literature. This guide provides a comparative analysis of this compound against well-established piperidine-based drugs, namely the antipsychotic Haloperidol and the potent analgesic Fentanyl. By examining the known pharmacological profiles and experimental data of these alternatives, we can infer potential areas of investigation and therapeutic application for this compound and its analogues.

Structural Comparison

The common feature among these compounds is the piperidine ring. The nature and position of substituents on this ring dictate their pharmacological activity, including receptor affinity, selectivity, and functional effects.

  • This compound: Features a 3-methoxyphenyl group and a hydroxyl group at the 4-position of the piperidine ring. The methoxy group can influence blood-brain barrier permeability and receptor interactions.

  • Haloperidol: A butyrophenone derivative with a substituted piperidine moiety. It is a potent dopamine D2 receptor antagonist.[4][5]

  • Fentanyl: A phenylpiperidine derivative, which is a potent µ-opioid receptor agonist.[6][7]

Quantitative Comparison of CNS-Active Piperidine Derivatives

The following tables summarize the receptor binding affinities and in-vivo potency of Haloperidol and Fentanyl, providing a benchmark for the potential evaluation of novel piperidine compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD2 Receptor5-HT2A Receptorα1-Adrenergic Receptorµ-Opioid Receptor
Haloperidol 0.89[5]72.0[5]0.42 (ED50, mg/kg)[4]-
Fentanyl ---1.3
This compound Data not availableData not availableData not availableData not available

Table 2: In-Vivo Efficacy

CompoundTestAnimal ModelEndpointPotency (ED50)
Haloperidol Conditioned AvoidanceRatInhibition of avoidance response0.13 mg/kg
Fentanyl Tail-flick TestMouseIncrease in analgesia0.02 mg/kg
This compound Data not availableData not availableData not availableData not available

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that piperidine derivatives might modulate and a typical workflow for their preclinical evaluation.

G Potential Signaling Pathway for a CNS-Active Piperidine Derivative cluster_0 Presynaptic Neuron Piperidine Derivative Piperidine Derivative GPCR GPCR (e.g., D2, µ-Opioid) Piperidine Derivative->GPCR Binds to G_Protein G-protein (Gi/o) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Less activation of NT_Release Neurotransmitter Release Ion_Channel->NT_Release Alters

Caption: Potential GPCR signaling cascade modulated by a piperidine derivative.

G Preclinical Evaluation Workflow for Novel Piperidine Derivatives Start Compound Synthesis Step1 In-vitro Receptor Binding Assays (e.g., Dopamine, Opioid, Serotonin receptors) Start->Step1 Step2 In-vitro Functional Assays (e.g., cAMP, Ca2+ flux) Step1->Step2 Step3 In-vivo Pharmacokinetic Studies (ADME) Step2->Step3 Step4 In-vivo Efficacy Models (e.g., Analgesia, Antipsychotic-like activity) Step3->Step4 Step5 In-vivo Safety & Toxicology Step4->Step5 End Lead Optimization Step5->End

Caption: A generalized workflow for the preclinical assessment of new piperidine compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are representative protocols for key in-vitro and in-vivo assays.

Protocol 1: In-Vitro Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist)[8].

  • Test Compound: this compound or other piperidine derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM)[8].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.[8]

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[8]

    • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.[8]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: In-Vivo Assessment of Anxiolytic-like Activity (Elevated Plus Maze)

Objective: To assess the anxiolytic or anxiogenic effects of a test compound in rodents.

Apparatus:

  • An elevated, plus-shaped maze with two open arms and two enclosed arms.

Procedure:

  • Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.[9]

  • Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., a known anxiolytic) via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[10]

    • Allow the animal to explore the maze for a 5-minute period.[10]

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis:

    • Score the following parameters from the video recordings:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[10]

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[9]

While direct experimental data for this compound is currently limited, a comparative analysis with well-characterized piperidine derivatives like Haloperidol and Fentanyl provides a valuable framework for guiding future research. The established protocols for in-vitro and in-vivo assays offer a clear path for elucidating the pharmacological profile of this and other novel piperidine-based compounds. The structural similarities to known CNS-active agents suggest that this compound warrants further investigation for its potential therapeutic applications.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4-(3-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of 4-(3-Methoxyphenyl)piperidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of the parent compound, piperidine, and general best practices for chemical laboratory safety.

Core Safety and Handling Precautions

All handling of this compound should occur in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1][2] Before beginning any work, ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with piperidine derivatives.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3][4]To protect against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[2][5]To prevent skin contact, as the substance may be toxic and cause severe skin burns.[3][5]
Body Protection A flame-retardant lab coat and closed-toe shoes.[2]To protect against skin contact and in case of fire, as piperidine is highly flammable.[5]
Respiratory Protection An approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) should be used if exposure limits are exceeded or if ventilation is inadequate.[1][4]To prevent inhalation of harmful or toxic vapors.[3][5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to handling handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate After experiment cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Segregation :

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, toxic, corrosive).[2]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2]

  • Container Management :

    • Use a container that is in good condition with a secure, tightly fitting lid.[2]

    • Store the waste container in a designated, well-ventilated secondary containment area, away from heat, sparks, and open flames.[2][4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Provide the EHS department with a complete inventory of the waste container's contents.[2]

Emergency Spill Procedures

In the event of a spill, follow these procedures:

  • Small Spills : Absorb the material with a non-combustible absorbent material like sand or vermiculite.[3][6] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][6]

  • Large Spills : Evacuate the area immediately and contact your institution's emergency response team.[7]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous hazardous_container Use a labeled, compatible hazardous waste container is_hazardous->hazardous_container Yes non_hazardous Dispose according to institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No contact_ehs Contact EHS for pickup hazardous_container->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.